Keap1-Nrf2-IN-3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H34N6O3 |
|---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
5-[(1R,2R)-2-(1-methyltriazol-4-yl)cyclopropyl]-1-[3-[3-[(2R)-2-propylpiperidine-1-carbonyl]phenyl]phenyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C31H34N6O3/c1-3-8-23-12-4-5-14-36(23)30(38)22-11-6-9-20(15-22)21-10-7-13-24(16-21)37-29(27(18-32-37)31(39)40)26-17-25(26)28-19-35(2)34-33-28/h6-7,9-11,13,15-16,18-19,23,25-26H,3-5,8,12,14,17H2,1-2H3,(H,39,40)/t23-,25-,26-/m1/s1 |
InChI Key |
ZESJVQYWCZXRPG-LGPLSSKUSA-N |
Isomeric SMILES |
CCC[C@@H]1CCCCN1C(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)N4C(=C(C=N4)C(=O)O)[C@@H]5C[C@H]5C6=CN(N=N6)C |
Canonical SMILES |
CCCC1CCCCN1C(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)N4C(=C(C=N4)C(=O)O)C5CC5C6=CN(N=N6)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Binding Affinity of Inhibitors to Keap1
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, a specific molecule designated "Keap1-Nrf2-IN-3" does not have publicly available binding affinity data. This guide will provide a comprehensive overview of the binding affinity of representative small molecule inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) and the methodologies used to determine these values.
Introduction to the Keap1-Nrf2 Signaling Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Keap1, a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase, binds to Nrf2 and facilitates its ubiquitination and subsequent proteasomal degradation. This process keeps intracellular Nrf2 levels low.[1]
Upon exposure to oxidative stress or electrophilic compounds, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[1] This prevents Nrf2 degradation, allowing it to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE). This binding event initiates the transcription of a suite of cytoprotective genes.[1]
Directly inhibiting the Keap1-Nrf2 PPI with small molecules presents a promising therapeutic strategy for diseases associated with oxidative stress, such as chronic kidney disease, neurodegenerative disorders, and inflammatory conditions. These inhibitors function by competitively binding to the Nrf2 binding pocket on the Kelch domain of Keap1, thereby preventing Nrf2 ubiquitination and promoting its stabilization and activity.
Quantitative Binding Affinity of Keap1-Nrf2 Inhibitors
The potency of Keap1-Nrf2 inhibitors is typically quantified by their binding affinity to the Keap1 protein. The most common metrics are the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), and the inhibition constant (Ki). The following table summarizes publicly available binding affinity data for a selection of representative Keap1-Nrf2 PPI inhibitors.
| Compound/Peptide | Assay Type | Binding Affinity | Reference |
| Small Molecules | |||
| Compound 1 | 2D-FIDA | IC50 = 2.7 µM | [2] |
| Compound 2 | FP | IC50 = 3.0 µM | [2] |
| CPUY192018 | - | Kd = 3.59 nM | [3] |
| Compound 12d | FP | IC50 = 64.5 nM | [4] |
| Compound 12d | TR-FRET | IC50 = 14.2 nM | [4] |
| Peptides | |||
| Nrf2-derived peptide (GDEETGE) | - | Kd = 4.3 µM | [5][6] |
| Cyclic Heptapeptide | - | Kd = 20 nM | [5][6] |
Experimental Protocols for Determining Binding Affinity
Several biophysical techniques are employed to measure the binding affinity of small molecule inhibitors to Keap1. The most common are Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Isothermal Titration Calorimetry (ITC).
Fluorescence Polarization (FP) Assay
The FP assay is a widely used method for monitoring binding events in solution. It measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. In the context of the Keap1-Nrf2 interaction, a fluorescently labeled Nrf2 peptide is used as a probe. When unbound, the small peptide tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the much larger Keap1 protein, its tumbling slows significantly, leading to an increase in fluorescence polarization. A test compound that inhibits this interaction will displace the fluorescent peptide, causing a decrease in polarization.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant human Keap1 Kelch domain protein in an appropriate assay buffer (e.g., HEPES buffer).
-
Prepare a stock solution of a fluorescently labeled Nrf2 peptide (e.g., FITC-labeled 9mer Nrf2 peptide).[4][7]
-
Prepare serial dilutions of the test inhibitor compound in the assay buffer. A typical starting concentration is 100 µM.[8]
-
-
Assay Setup:
-
The assay is typically performed in black, non-binding surface 384-well plates.[8]
-
To each well, add the following components in order:
-
Include control wells:
-
Minimum polarization (Pmin): Wells containing only the fluorescent peptide and buffer.
-
Maximum polarization (Pmax): Wells containing the fluorescent peptide, Keap1 protein, and vehicle control.[8]
-
-
-
Incubation and Measurement:
-
Cover the plate and incubate at room temperature for a set period (e.g., 30 minutes) to allow the binding to reach equilibrium.[8]
-
Measure the fluorescence polarization using a microplate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[8]
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration using the following equation: % Inhibition = 1 - [(Pobs - Pmin) / (Pmax - Pmin)] where Pobs is the observed polarization in the presence of the inhibitor.[8]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, homogeneous fluorescence-based assay that is well-suited for high-throughput screening. It relies on the transfer of energy from a long-lifetime donor fluorophore to a suitable acceptor fluorophore when they are in close proximity. For the Keap1-Nrf2 interaction, the Keap1 protein is typically labeled with a donor (e.g., a terbium cryptate-labeled anti-His antibody that binds to a His-tagged Keap1), and a synthetic Nrf2 peptide is labeled with an acceptor (e.g., FITC).[4][7][9] When the two proteins interact, the donor and acceptor are brought close enough for FRET to occur. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of His-tagged Keap1 protein, a fluorescently labeled Nrf2 peptide (acceptor), and a terbium-labeled anti-His antibody (donor) in an appropriate assay buffer.
-
Prepare serial dilutions of the test inhibitor compound.
-
-
Assay Setup:
-
In a suitable microplate, add the test inhibitor, His-tagged Keap1, and the labeled Nrf2 peptide.
-
Incubate to allow for binding.
-
Add the terbium-labeled anti-His antibody.
-
-
Incubation and Measurement:
-
Incubate the plate for a specified time (the signal is often stable for several hours) to allow for the binding of the antibody to the tagged protein.[7]
-
Measure the time-resolved fluorescence signal at two wavelengths (the donor emission and the acceptor emission) using a compatible plate reader.
-
-
Data Analysis:
-
The TR-FRET signal is typically expressed as a ratio of the acceptor and donor emission intensities.
-
Calculate the percent inhibition based on the signal from control wells (with and without Keap1-Nrf2 interaction).
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration. The Z' factor, a measure of assay quality, is often calculated to ensure suitability for high-throughput screening. A Z' factor of 0.82 has been reported for this assay, indicating excellent performance.[7]
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[10][11] In a typical ITC experiment, a solution of the inhibitor is titrated into a solution of the Keap1 protein, and the heat released or absorbed is measured.
Detailed Methodology:
-
Sample Preparation:
-
Prepare solutions of purified Keap1 protein and the inhibitor in the same, precisely matched buffer to minimize heats of dilution.
-
Thoroughly degas both solutions before the experiment.
-
-
Experimental Setup:
-
Load the Keap1 protein solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the titration syringe.
-
The experiment is conducted at a constant temperature.
-
-
Titration:
-
A series of small, precise injections of the inhibitor solution are made into the sample cell.
-
After each injection, the heat change is measured and integrated over time to give the total heat exchanged for that injection.
-
-
Data Analysis:
-
The heat per injection is plotted against the molar ratio of inhibitor to protein.
-
This binding isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to extract the thermodynamic parameters: Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Visualizations
Keap1-Nrf2 Signaling Pathway and Inhibition
Caption: Keap1-Nrf2 signaling pathway and mechanism of inhibition.
Experimental Workflow for Binding Affinity Determination
Caption: General workflow for determining inhibitor binding affinity.
References
- 1. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for the Inhibition of Keap1-Nrf2 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchwithrutgers.com [researchwithrutgers.com]
- 10. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
Structural Underpinnings of Keap1-Nrf2 Inhibition by IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the structural and molecular basis of the inhibition of the Keap1-Nrf2 protein-protein interaction (PPI) by the potent inhibitor, Keap1-Nrf2-IN-3. By presenting a comprehensive overview of the binding thermodynamics, structural interactions, and the experimental methodologies used to elucidate them, this document serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics targeting the Keap1-Nrf2 pathway.
Introduction to the Keap1-Nrf2 Signaling Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of the cellular antioxidant response. Under basal conditions, the E3 ubiquitin ligase adaptor protein Keap1 binds to the transcription factor Nrf2, leading to its ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2. In response to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, inducing a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilization of Nrf2 allows it to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, initiating their transcription.
Direct inhibition of the Keap1-Nrf2 PPI with small molecules represents a promising therapeutic strategy for a range of diseases characterized by oxidative stress, including chronic inflammatory diseases, neurodegenerative disorders, and cancer. By preventing Nrf2 degradation, these inhibitors can upregulate the endogenous antioxidant response.
Quantitative Analysis of this compound Inhibition
This compound is a potent, non-covalent inhibitor of the Keap1-Nrf2 PPI. Its inhibitory activity has been characterized using various biophysical and biochemical assays. The key quantitative data for this compound and a related high-affinity inhibitor, KI-696, are summarized in the table below for comparative analysis.
| Inhibitor | Target | Assay Type | Kd (nM) | IC50 (nM) | Reference |
| This compound | Human Keap1 | Isothermal Titration Calorimetry (ITC) | 2.5 | - | [1] |
| KI-696 | Human Keap1 | Isothermal Titration Calorimetry (ITC) | 1.3 | - | [2][3] |
| KI-696 | OATP1B1 | - | - | 2500 | [2] |
| KI-696 | BSEP | - | - | 4000 | [2] |
| KI-696 | PDE3A | - | - | 10000 | [2] |
Structural Basis of this compound Inhibition
The structural basis for the high-affinity binding of pyrazole carboxylic acid inhibitors, the class to which this compound belongs, to the Kelch domain of Keap1 has been elucidated through X-ray crystallography. The primary citation for this class of inhibitors has deposited several crystal structures in the Protein Data Bank (PDB), including 7P5N, which reveals the binding mode of a representative inhibitor.
The inhibitor binds to the central pocket of the Kelch domain, the same site that recognizes the ETGE motif of Nrf2. The binding is characterized by a network of hydrogen bonds and hydrophobic interactions. The carboxylic acid moiety of the inhibitor forms key salt bridges with highly conserved arginine residues (Arg380, Arg415, and Arg483) in the Keap1 binding pocket. These interactions mimic the binding of the glutamic acid residues in the native Nrf2 peptide. Additional hydrophobic and van der Waals interactions between the pyrazole and phenyl rings of the inhibitor and hydrophobic residues lining the Keap1 pocket contribute to the high binding affinity.
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the characterization of Keap1-Nrf2 PPI inhibitors like this compound.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand (inhibitor) to a macromolecule (Keap1), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Instrumentation: A high-sensitivity isothermal titration calorimeter.
-
Sample Preparation:
-
The Keap1 Kelch domain protein is expressed and purified. The protein is then extensively dialyzed against the ITC buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). The final protein concentration in the sample cell is typically in the range of 10-20 µM.
-
The inhibitor, this compound, is dissolved in the same ITC buffer to a concentration approximately 10-fold higher than the protein concentration in the cell (e.g., 100-200 µM).
-
-
Titration:
-
The sample cell containing the Keap1 protein is maintained at a constant temperature (e.g., 25 °C).
-
The inhibitor solution is loaded into the injection syringe.
-
A series of small, precise injections (e.g., 2 µL) of the inhibitor solution are made into the sample cell.
-
The heat released or absorbed after each injection is measured.
-
-
Data Analysis: The resulting data, a plot of heat change per injection versus the molar ratio of inhibitor to protein, is fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.
X-ray Crystallography
X-ray crystallography provides a high-resolution, three-dimensional structure of the inhibitor bound to its target protein, revealing the precise molecular interactions.
-
Protein Crystallization:
-
Purified Keap1 Kelch domain protein is concentrated to a high concentration (e.g., 10 mg/mL).
-
The protein is mixed with a solution of the inhibitor at a slight molar excess.
-
The protein-inhibitor complex is subjected to crystallization screening using various crystallization conditions (e.g., hanging drop or sitting drop vapor diffusion).
-
-
Data Collection and Structure Determination:
-
Crystals of the Keap1-inhibitor complex are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The diffraction data are processed, and the structure is solved using molecular replacement with a known Keap1 structure as a search model.
-
The inhibitor is then modeled into the electron density map, and the entire structure is refined.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, high-throughput assay used to measure the inhibition of the Keap1-Nrf2 PPI in a competitive binding format.
-
Reagents:
-
His-tagged Keap1 Kelch domain (donor fluorophore-labeled via an anti-His antibody conjugated to a lanthanide, e.g., Terbium cryptate).
-
A fluorescently labeled peptide derived from the Nrf2 ETGE motif (e.g., FITC- or d2-labeled) (acceptor fluorophore).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).
-
-
Assay Procedure:
-
The inhibitor is serially diluted in the assay buffer.
-
A fixed concentration of the Keap1 protein and the labeled Nrf2 peptide are added to the wells of a microplate.
-
The inhibitor dilutions are then added to the wells.
-
The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
-
Measurement and Analysis:
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The ratio of the acceptor and donor emission signals is calculated.
-
In the absence of an inhibitor, the binding of the labeled Nrf2 peptide to Keap1 brings the donor and acceptor fluorophores into proximity, resulting in a high FRET signal.
-
In the presence of an inhibitor, the binding of the labeled peptide is displaced, leading to a decrease in the FRET signal.
-
The IC50 value is determined by plotting the FRET signal against the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations of Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The Keap1-Nrf2 signaling pathway and the inhibitory action of IN-3.
Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.
Caption: Workflow for a TR-FRET based Keap1-Nrf2 inhibition assay.
References
Keap1-Nrf2-IN-3: A Technical Guide to a Novel Modulator of the Oxidative Stress Response
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Keap1-Nrf2-IN-3, a potent and selective small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). By disrupting the binding of Keap1 to the transcription factor Nrf2, this compound unleashes the cell's endogenous antioxidant and cytoprotective responses, offering a promising therapeutic strategy for a range of diseases underpinned by oxidative stress. This document details the mechanism of action, quantitative pharmacological data, and key experimental protocols for the characterization of this compound.
Introduction to the Keap1-Nrf2 Pathway
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular homeostasis, orchestrating the response to oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) acts as a substrate adaptor for a Cullin-3 (Cul3)-based E3 ubiquitin ligase complex.[1] This complex targets the Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[1]
Upon exposure to oxidative or electrophilic insults, reactive cysteine residues within Keap1 are modified, leading to a conformational change that abrogates its ability to target Nrf2 for degradation.[1] Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and heterodimerizes with small Maf proteins. This complex then binds to Antioxidant Response Elements (AREs) in the promoter regions of a vast array of cytoprotective genes, including those encoding for antioxidant enzymes (e.g., NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1)), detoxification enzymes, and proteins involved in glutathione metabolism.[2][3]
Dysregulation of the Keap1-Nrf2 pathway is implicated in the pathogenesis of numerous chronic diseases, including neurodegenerative disorders, cardiovascular diseases, cancer, and inflammatory conditions.[3][4] Therefore, pharmacological modulation of this pathway, specifically through the inhibition of the Keap1-Nrf2 interaction, represents a highly attractive therapeutic approach.[5]
This compound: A Direct Inhibitor of the Keap1-Nrf2 Interaction
While initial efforts to activate the Nrf2 pathway focused on electrophilic compounds that covalently modify Keap1, there is a growing interest in the development of non-covalent, direct inhibitors of the Keap1-Nrf2 PPI.[5] These inhibitors offer the potential for greater selectivity and a more favorable safety profile.
Disclaimer: Initial searches for a compound specifically named "this compound" did not yield publicly available information. Therefore, this technical guide will utilize the well-characterized Keap1-Nrf2 inhibitor, Ki-696 , as a representative molecule to illustrate the principles and methodologies relevant to this class of compounds.
Ki-696 is a potent and selective, non-electrophilic small molecule that directly binds to the Kelch domain of Keap1, the binding site for Nrf2.[6][7] This competitive inhibition prevents the sequestration and degradation of Nrf2, leading to its stabilization and the subsequent activation of the Nrf2-dependent antioxidant response.[8]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of Ki-696.
Table 1: In Vitro Activity of Ki-696
| Parameter | Value | Cell/System | Reference |
| Binding Affinity (Kd) | 1.3 nM | Recombinant Human Keap1 Kelch Domain | [7] |
| PPI Inhibition (IC50) | 2.5 µM (OATP1B1), 4.0 µM (BSEP), 10 µM (PDE3A) | Off-target activity | [6][8] |
| Nrf2 Target Gene Induction (EC50) | 22 nM (NQO1), 36 nM (GCLM), 16 nM (HMOX1), 27 nM (TXNRD1) | Bronchial epithelial cells from COPD patients | [7] |
Table 2: In Vivo Activity of Ki-696
| Parameter | Value | Species | Reference |
| Nrf2 Target Gene Induction (EC50) | 44.0 µmol/kg (Nqo1), 25.7 µmol/kg (Ho-1), 42.6 µmol/kg (Txnrd1), 33.8 µmol/kg (Srxn1), 28.4 µmol/kg (Gsta3), 44.1 µmol/kg (Gclc) | Rat | [6] |
Signaling Pathways and Experimental Workflows
The Keap1-Nrf2 Signaling Pathway and Mechanism of Ki-696 Action
Caption: Keap1-Nrf2 signaling and Ki-696 inhibition.
Experimental Workflow for Assessing Ki-696 Activity
References
- 1. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Keap1-Nrf2 disruption as a potential therapeutic target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. KI-696 |KEAP1/NRF2 PPI inhibitor | CAS 1799974-70-1 | Buy KI696 from Supplier InvivoChem [invivochem.com]
An In-depth Technical Guide to CDDO-Im: A Potent Modulator of the Keap1-Nrf2 Pathway and its Impact on Cellular Redox Homeostasis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular redox homeostasis, orchestrating the expression of a battery of antioxidant and cytoprotective genes. Dysregulation of this pathway is implicated in a host of diseases characterized by oxidative stress, including neurodegenerative disorders, chronic inflammatory conditions, and cancer. Consequently, the Keap1-Nrf2 axis has emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of 1-[2-cyano-3-,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im), a potent synthetic triterpenoid activator of the Nrf2 pathway. We delve into its mechanism of action, present quantitative data on its biological activity, provide detailed experimental protocols for its characterization, and visualize key pathways and workflows to facilitate a deeper understanding of its role in modulating cellular redox balance.
The Keap1-Nrf2 Signaling Pathway: A Master Regulator of Redox Homeostasis
Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[1] Keap1 acts as a substrate adaptor for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[1] This constitutive turnover maintains low intracellular levels of Nrf2.
Upon exposure to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that abrogates its ability to mediate Nrf2 degradation.[1] Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and heterodimerizes with small Maf proteins (sMaf). This heterodimer then binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription.[1] These target genes encode a wide array of antioxidant and cytoprotective proteins, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and the catalytic subunit of glutamate-cysteine ligase (GCLC), which collectively fortify the cell's defense against oxidative damage.[2][3]
CDDO-Im: A Covalent Activator of the Nrf2 Pathway
CDDO-Im is a synthetic oleanane triterpenoid that potently activates the Nrf2 pathway.[2][4] Unlike direct inhibitors that disrupt the Keap1-Nrf2 protein-protein interaction through non-covalent means, CDDO-Im functions as a covalent modulator.[5][6][7] Its mechanism of action involves the covalent modification of specific cysteine residues on Keap1 through Michael addition.[5][7] This modification leads to the inactivation of the Keap1-Cul3 E3 ligase complex, thereby preventing Nrf2 degradation and promoting its nuclear accumulation and subsequent activation of ARE-driven gene expression.[2][5]
Quantitative Data on the Biological Activity of CDDO-Im
The potency and efficacy of CDDO-Im have been characterized in various in vitro and in vivo models. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Activity of CDDO-Im
| Assay System | Parameter | Value | Reference |
| AREc32 Luciferase Reporter Assay | EC50 | 0.41 µM | [4] |
| Primary Chondrocyte Viability | Treatment (24h) | No significant toxicity up to 20 nM | [8] |
| Keap1-Cul3 Binding Inhibition | IC50 | < 100 nM | [6] |
Table 2: In Vivo Dose-Dependent Induction of Nrf2 Target Genes by CDDO-Im in Mice
| Gene | Dose (mg/kg, i.p.) | Fold Increase (mRNA) vs. Control | Reference |
| Ho-1 | 0.1 | 1.25 | [2] |
| 1.0 | 2.5 | [2] | |
| 10 | 7.65 | [2] | |
| Nqo1 | 0.1 | No significant increase | [2] |
| 1.0 | 1.58 | [2] | |
| 10 | 2.99 | [2] | |
| Gclc | 0.1 | No significant increase | [2] |
| 1.0 | 2.56 | [2] | |
| 10 | 5.08 | [2] |
Detailed Experimental Protocols
This section provides an overview of the methodologies commonly employed to evaluate the activity of CDDO-Im.
Cell-Based ARE-Luciferase Reporter Assay
This assay is used to quantify the ability of a compound to activate the Nrf2 pathway.
-
Cell Line: AREc32 cells, which are derived from MCF7 cells and stably transfected with a luciferase reporter gene under the control of an ARE promoter.
-
Protocol:
-
Plate AREc32 cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of CDDO-Im in DMSO and then dilute in cell culture medium.
-
Replace the medium in the cell plates with the medium containing different concentrations of CDDO-Im. Include a vehicle control (DMSO) and a positive control (e.g., tBHQ).
-
Incubate the cells for 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay).
-
Plot the concentration-response curve and calculate the EC50 value.[4]
-
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
This method is used to measure the change in mRNA levels of Nrf2 target genes following treatment with CDDO-Im.
-
Sample Preparation:
-
In Vitro: Treat cells (e.g., primary renal tubular epithelial cells) with CDDO-Im (e.g., 25 nM) or vehicle (DMSO) for a specified time (e.g., 6 or 12 hours).[3]
-
In Vivo: Administer CDDO-Im to mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses.[2][3] At the desired time point, harvest tissues (e.g., liver, kidney), snap-freeze in liquid nitrogen, and store at -80°C.
-
-
Protocol:
-
Isolate total RNA from cells or tissues using a suitable RNA extraction kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.[4]
-
Perform qPCR using a sequence detection system (e.g., Applied Biosystems Prism 7900HT). The reaction mixture should contain cDNA, forward and reverse primers for the target genes (e.g., Ho-1, Nqo1, Gclc) and a housekeeping gene (e.g., Gapdh, Actb), and a SYBR Green or TaqMan-based PCR master mix.[3][4]
-
Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the fold change in gene expression relative to the vehicle-treated control group.
-
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify changes in the protein levels of Nrf2 and its downstream targets.
-
Sample Preparation: Prepare total cell lysates or nuclear/cytoplasmic fractions from cells or tissues treated with CDDO-Im as described for qPCR. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Protocol:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Nrf2, anti-HO-1, anti-NQO1) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin, GAPDH).[3]
-
Impact on Cellular Redox Homeostasis
CDDO-Im exerts a profound impact on cellular redox homeostasis by upregulating the endogenous antioxidant defense system. By activating Nrf2, CDDO-Im enhances the expression of a suite of cytoprotective genes that work in concert to mitigate oxidative stress.[2][8] For instance, the induction of GCLC, the rate-limiting enzyme in glutathione synthesis, replenishes the cellular pool of this critical antioxidant. The upregulation of NQO1, a flavoprotein that catalyzes the two-electron reduction of quinones, prevents the generation of reactive semiquinone intermediates. Furthermore, the induction of HO-1 leads to the degradation of pro-oxidant heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin.
The protective effects of CDDO-Im have been demonstrated in various models of oxidative stress-induced injury. For example, pretreatment with CDDO-Im has been shown to protect the liver from acetaminophen-induced hepatotoxicity in an Nrf2-dependent manner.[2] It has also been shown to attenuate hyperoxic acute lung injury and cigarette smoke-induced emphysema in mice.[9][10] In cellular models, CDDO-Im can protect against hypoxia-induced reactive oxygen species (ROS) generation in renal tubular epithelial cells.[3] These findings underscore the therapeutic potential of CDDO-Im in diseases where oxidative stress is a key pathophysiological driver.
Conclusion
CDDO-Im is a well-characterized and potent activator of the Nrf2 signaling pathway. Its covalent modification of Keap1 provides a robust mechanism for inducing the expression of a wide range of antioxidant and cytoprotective genes, thereby enhancing cellular resilience to oxidative stress. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of modulating the Keap1-Nrf2 pathway. Further investigation into the clinical applications of CDDO-Im and similar compounds is warranted for the development of novel treatments for a multitude of oxidative stress-related diseases.
References
- 1. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDDO-Im Protects from Acetaminophen Hepatotoxicity Through Induction of Nrf2-Dependent Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. CDDO-imidazolide Targets Multiple Amino Acid Residues on the Nrf2 Adaptor, Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CDDO-Im ameliorates osteoarthritis and inhibits chondrocyte apoptosis in mice via enhancing Nrf2-dependent autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Triterpenoid CDDO-Imidazolide Confers Potent Protection against Hyperoxic Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Nrf2 with the triterpenoid CDDO- imidazolide attenuates cigarette smoke-induced emphysema and cardiac dysfunction in mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Assay for Keap1-Nrf2 Interaction Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under basal conditions, Keap1, a substrate adaptor protein for a Cul3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[3][4] Oxidative stress or the presence of small molecule inhibitors disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[3][4][5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating the transcription of a battery of cytoprotective enzymes and proteins.[3][4][5] Consequently, inhibition of the Keap1-Nrf2 protein-protein interaction (PPI) has emerged as a promising therapeutic strategy for a range of diseases associated with oxidative stress.[1][6]
This document provides a detailed protocol for an in vitro fluorescence polarization (FP) assay designed to screen for and characterize inhibitors of the Keap1-Nrf2 interaction, such as Keap1-Nrf2-IN-3.
Principle of the Assay
This biochemical assay is based on the principle of fluorescence polarization. A small, fluorescently labeled peptide derived from the Nrf2 protein (containing the high-affinity ETGE binding motif) is used as a tracer.[3] When this fluorescent peptide is unbound and free in solution, it tumbles rapidly, resulting in a low fluorescence polarization value. Upon binding to the much larger Keap1 protein, the rotational motion of the peptide is significantly slowed, leading to a high fluorescence polarization signal.[3][4]
In the presence of a competitive inhibitor, such as this compound, the binding of the fluorescent Nrf2 peptide to Keap1 is prevented. This results in a decrease in the fluorescence polarization signal, which is proportional to the inhibitory activity of the compound. This homogenous, no-wash assay format is highly amenable to high-throughput screening (HTS) applications.[3][7][8]
Signaling Pathway and Experimental Workflow
Here are diagrams illustrating the Keap1-Nrf2 signaling pathway and the experimental workflow of the in vitro assay.
Caption: The Keap1-Nrf2 signaling pathway under basal and induced conditions.
Caption: Experimental workflow for the Keap-Nrf2 fluorescence polarization assay.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| Keap1 Protein | BPS Bioscience | 72020 |
| Fluorescent Nrf2 Peptide | BPS Bioscience | 72020 |
| Keap1-Nrf2 Assay Buffer | BPS Bioscience | 72020 |
| This compound (or other test compounds) | Varies | Varies |
| DMSO | Sigma-Aldrich | D2650 |
| 384-well, low-volume, black microplate | Corning | 3573 |
| Fluorescence Polarization Plate Reader | Varies | Varies |
Reagent Preparation
-
Assay Buffer: Prepare the 1x Assay Buffer as per the manufacturer's instructions.
-
Keap1 Protein: Thaw the Keap1 protein on ice. Dilute to the desired concentration in 1x Assay Buffer. The final concentration in the well should be optimized, but a starting point of 20-50 nM is recommended.
-
Fluorescent Nrf2 Peptide: Thaw the fluorescent Nrf2 peptide. Protect from light. Dilute to the desired concentration in 1x Assay Buffer. The final concentration in the well should be optimized, typically in the range of 1-5 nM.
-
Test Compounds (e.g., this compound): Prepare a stock solution of the test compound in 100% DMSO. Create a dilution series of the compound in 100% DMSO. Further dilute each concentration into 1x Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
Experimental Protocol
The following protocol is for a 20 µL reaction in a 384-well plate.
-
Prepare the Assay Plate:
-
"Blank" wells: Add 20 µL of 1x Assay Buffer.
-
"Low Polarization Control" wells: Add 10 µL of 1x Assay Buffer and 10 µL of the diluted Fluorescent Nrf2 Peptide.
-
"High Polarization Control" wells: Add 5 µL of 1x Assay Buffer, 5 µL of diluted Keap1 protein, and 10 µL of diluted Fluorescent Nrf2 Peptide.
-
"Test Compound" wells: Add 5 µL of the diluted test compound, 5 µL of diluted Keap1 protein, and 10 µL of diluted Fluorescent Nrf2 Peptide.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[3][4]
-
Fluorescence Polarization Measurement: Read the plate on a fluorescence polarization plate reader equipped with appropriate filters for the fluorophore on the Nrf2 peptide (e.g., excitation at ~485 nm and emission at ~530 nm for a fluorescein-based fluorophore).
Data Presentation and Analysis
The fluorescence polarization (mP) values are used to determine the inhibitory activity of the test compounds.
Table 1: Example Plate Layout for IC50 Determination
| Well(s) | Reagent 1 | Reagent 2 | Reagent 3 | Description |
| A1-A2 | 20 µL Assay Buffer | - | - | Blank |
| B1-B2 | 10 µL Assay Buffer | 10 µL Nrf2 Peptide | - | Low Polarization Control |
| C1-C2 | 5 µL Assay Buffer + DMSO | 5 µL Keap1 | 10 µL Nrf2 Peptide | High Polarization Control (0% Inhibition) |
| D1-D2 to K1-K2 | 5 µL Test Compound (dilution series) | 5 µL Keap1 | 10 µL Nrf2 Peptide | Test Compound Inhibition |
Data Analysis:
-
Subtract Blank: Subtract the average mP value of the "Blank" wells from all other wells.
-
Calculate Percent Inhibition:
-
Percent Inhibition = 100 x (1 - [(mP of Test Well - mP of Low Control) / (mP of High Control - mP of Low Control)])
-
-
Determine IC50: Plot the Percent Inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the Keap1-Nrf2 interaction).
Table 2: Example Data for IC50 Determination of this compound
| [this compound] (nM) | Average mP | % Inhibition |
| 0 (High Control) | 250 | 0 |
| 1 | 245 | 3.1 |
| 3 | 230 | 12.5 |
| 10 | 190 | 37.5 |
| 30 | 145 | 65.6 |
| 100 | 110 | 87.5 |
| 300 | 95 | 96.9 |
| 1000 | 90 | 100 |
| Low Control | 90 | 100 |
Note: The data presented in Table 2 is for illustrative purposes only.
Conclusion
The fluorescence polarization assay described here is a robust and sensitive method for identifying and characterizing inhibitors of the Keap1-Nrf2 protein-protein interaction. This protocol can be readily adapted for high-throughput screening of large compound libraries to discover novel therapeutic agents targeting this important cytoprotective pathway.
References
- 1. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. westbioscience.com [westbioscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biocompare.com [biocompare.com]
- 8. shop.bio-connect.nl [shop.bio-connect.nl]
Application Notes and Protocols for In Vivo Studies of Keap1-Nrf2 Inhibitors in Mice
Topic: Keap1-Nrf2 Protein-Protein Interaction (PPI) Inhibitors Compound Focus: CPUY192018 (as a representative example) Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3] Under basal conditions, Keap1, a substrate adaptor protein for an E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[1] This rapid turnover of Nrf2 maintains low intracellular levels.[2] However, upon exposure to oxidative stress or electrophilic compounds, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[1][3] This allows newly synthesized Nrf2 to stabilize, translocate to the nucleus, and activate the transcription of a battery of cytoprotective genes.[1][4]
Directly inhibiting the protein-protein interaction (PPI) between Keap1 and Nrf2 has emerged as a promising therapeutic strategy for conditions associated with oxidative stress, such as neurodegenerative diseases, inflammatory disorders, and cardiovascular diseases.[1][5][6] Unlike electrophilic Nrf2 activators, which can have off-target effects, direct PPI inhibitors offer a more specific mechanism of action.[2][7][8]
These application notes provide a detailed overview of the in vivo use of a representative Keap1-Nrf2 PPI inhibitor, CPUY192018 , in a mouse model of renal inflammation.[5][8]
Keap1-Nrf2 Signaling Pathway
The diagram below illustrates the mechanism of the Keap1-Nrf2 signaling pathway. Under homeostatic conditions, Keap1 promotes the degradation of Nrf2. Small molecule inhibitors, such as CPUY192018, physically block the interaction between Keap1 and Nrf2, leading to Nrf2 stabilization, nuclear translocation, and the activation of antioxidant response element (ARE)-driven gene expression.
Data Presentation
The following tables summarize the quantitative data from in vivo studies using CPUY192018 in a mouse model of lipopolysaccharide (LPS)-induced renal inflammation.[5][8][9]
Table 1: In Vivo Dosage and Administration of CPUY192018
| Parameter | Details | Reference |
| Compound | CPUY192018 | [5][8] |
| Animal Model | Male C57BL/6 mice (8 weeks old) | [8] |
| Disease Induction | Lipopolysaccharide (LPS) injection | [8] |
| Dosage | 10 mg/kg | [8] |
| Administration Route | Intraperitoneal (i.p.) injection | [8] |
| Vehicle | 1% Carboxymethylcellulose sodium (CMC-Na) | [8] |
| Treatment Duration | Daily for 28 days | [8] |
Table 2: Summary of Key In Vivo Results for CPUY192018
| Biomarker/Endpoint | Result in CPUY192018-Treated Group (vs. LPS only) | Interpretation | Reference |
| Renal Nrf2 Protein | Increased | Successful target engagement and Nrf2 stabilization | [8] |
| Renal HO-1, NQO1 | Increased | Upregulation of Nrf2 downstream antioxidant genes | [8] |
| Renal Oxidative Stress | Decreased | Enhanced antioxidant capacity in the kidney | [5][8] |
| Renal NF-κB Activation | Suppressed | Reduction of pro-inflammatory signaling | [5][8] |
| Glomerular Alterations | Ameliorated | Protection against LPS-induced kidney damage | [5][8] |
| Kidney Damage Markers | Reduced | Improved renal function | [5][8] |
Experimental Protocols
This section provides a detailed methodology for a representative in vivo study to evaluate the efficacy of a Keap1-Nrf2 PPI inhibitor in a mouse model of chronic renal inflammation, based on the study of CPUY192018.[8]
Protocol: Evaluation of a Keap1-Nrf2 Inhibitor in an LPS-Induced Mouse Model of Renal Inflammation
1. Animals and Acclimation:
-
Use male C57BL/6 mice, 6-8 weeks old.
-
House the mice in a specific pathogen-free facility with a 12-hour light/dark cycle.
-
Provide standard chow and water ad libitum.
-
Allow mice to acclimate for at least one week before the start of the experiment.
2. Reagent and Compound Preparation:
-
LPS Solution: Dissolve lipopolysaccharide (from E. coli) in sterile, pyrogen-free saline to a final concentration of 1 mg/mL.
-
Inhibitor Formulation: Prepare a suspension of the Keap1-Nrf2 inhibitor (e.g., CPUY192018) at 1 mg/mL in a vehicle of 1% (w/v) Carboxymethylcellulose sodium (CMC-Na). Ensure the suspension is homogenous by vortexing or sonicating before each use.
3. Experimental Groups (n=8-10 mice per group):
-
Group 1 (Control): Administer vehicle (1% CMC-Na) i.p. daily and saline i.p. on experimental days.
-
Group 2 (LPS Only): Administer vehicle (1% CMC-Na) i.p. daily and LPS (2 mg/kg) i.p. twice a week.
-
Group 3 (Inhibitor + LPS): Administer the Keap1-Nrf2 inhibitor (10 mg/kg) i.p. daily and LPS (2 mg/kg) i.p. twice a week.
-
Group 4 (Inhibitor Only): Administer the Keap1-Nrf2 inhibitor (10 mg/kg) i.p. daily and saline i.p. on experimental days.
4. Study Procedure:
-
On Day 0, begin daily intraperitoneal (i.p.) administration of either the vehicle or the inhibitor according to the group assignments.
-
Starting on Day 1, and continuing twice weekly for 4 weeks, administer LPS (2 mg/kg, i.p.) or saline to the respective groups approximately 1 hour after the daily vehicle/inhibitor treatment.
-
Monitor animal health and body weight daily.
-
The total duration of the experiment is 28 days.
5. Sample Collection and Endpoint Analysis:
-
At the end of the 28-day period, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Collect blood via cardiac puncture for serum analysis (e.g., kidney function markers like BUN and creatinine).
-
Perfuse the circulatory system with cold phosphate-buffered saline (PBS).
-
Harvest the kidneys. One kidney should be fixed in 10% neutral buffered formalin for histological analysis (H&E, PAS staining). The other kidney should be snap-frozen in liquid nitrogen and stored at -80°C for molecular and biochemical analyses.
6. Molecular and Biochemical Analyses:
-
Western Blot: Prepare kidney tissue lysates to analyze the protein levels of Nrf2, Keap1, HO-1, NQO1, and markers of inflammation (e.g., phosphorylated NF-κB p65).
-
qRT-PCR: Extract RNA from kidney tissue to measure the mRNA expression of Nrf2 target genes (Hmox1, Nqo1, Gclm) and inflammatory cytokines (Il-6, Tnf-α).
-
Oxidative Stress Assays: Use kidney tissue homogenates to measure levels of malondialdehyde (MDA) and the ratio of reduced to oxidized glutathione (GSH/GSSG) as indicators of oxidative stress.
Experimental Workflow
The following diagram outlines the logical flow of the in vivo experimental protocol described above.
References
- 1. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel Nrf2 pathway inhibitor sensitizes Keap1-mutant lung cancer cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CPUY192018, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct inhibition of Keap1-Nrf2 Protein-Protein interaction as a potential therapeutic strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CPUY192018, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Keap1-Nrf2-IN-3 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress and neuroinflammation are key pathological features of neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD). The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[1][2][3] In the presence of oxidative stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, initiating their transcription.[4][5]
Direct inhibition of the Keap1-Nrf2 protein-protein interaction (PPI) has emerged as a promising therapeutic strategy to augment the endogenous antioxidant response in neurodegenerative diseases.[1][6] Keap1-Nrf2-IN-3 is a potent, cell-permeable small molecule inhibitor designed to disrupt the Keap1-Nrf2 PPI, thereby activating the Nrf2 signaling pathway. These application notes provide an overview of the use of this compound in preclinical neurodegenerative disease models, including quantitative data for representative inhibitors and detailed experimental protocols.
Mechanism of Action
This compound is a non-covalent inhibitor that binds to the Kelch domain of Keap1, the same domain to which Nrf2 binds. This competitive binding prevents the interaction between Keap1 and Nrf2, leading to the stabilization and accumulation of Nrf2 in the cytoplasm. The increased levels of Nrf2 result in its translocation to the nucleus, where it activates the transcription of a battery of antioxidant and anti-inflammatory genes. This induction of cytoprotective genes helps to mitigate oxidative damage, reduce neuroinflammation, and improve neuronal survival in the context of neurodegenerative pathologies.[1][6]
Quantitative Data
The following table summarizes the pharmacological properties of representative Keap1-Nrf2 PPI inhibitors. While specific data for "this compound" is not publicly available, the provided data for similar compounds can be used as a reference for experimental design.
| Compound Name | Assay Type | IC50 / Kd | Cell-based EC50 | Reference |
| Compound 1 (THIQ) | Fluorescence Polarization (FP) | IC50: 3 µM | 18 µM (ARE activation) | [7] |
| Compound 2 (SRS-stereoisomer) | Dissociation Constant (Kd) | Kd: 1 µM | 12 µM (Nrf2 translocation) | [7] |
| Compound 38 | Fluorescence Polarization (FP) | IC50: 1.14 µM | Not Reported | [3] |
| Compound 39 | Fluorescence Polarization (FP) | IC50: 8.52 µM | Not Reported | [3] |
| Compound 40 (LH602) | Fluorescence Polarization (FP) | IC50: 3 µM | 18 µM (ARE activation) | [3] |
| NXPZ-2 | Not Specified | Not Reported | Not Reported | [1][8] |
| POZL | Not Specified | Not Reported | Not Reported | [1] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay in Primary Cortical Neurons
This protocol details the procedure to assess the neuroprotective effects of this compound against amyloid-beta (Aβ) oligomer-induced synaptotoxicity in primary cortical neurons.
Materials:
-
This compound (stock solution in DMSO)
-
Primary cortical neurons (E16-E18 mouse embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Amyloid-beta (1-42) oligomers
-
Anti-MAP2 antibody
-
Anti-synaptophysin antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Neuron Culture: Plate primary cortical neurons on poly-D-lysine coated coverslips in a 24-well plate at a density of 1 x 10^5 cells/well. Culture neurons for 7-10 days in vitro (DIV) to allow for mature synapse formation.
-
Compound Treatment: Prepare serial dilutions of this compound in pre-warmed Neurobasal medium. Pre-treat the neurons with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours. Include a vehicle control (DMSO).
-
Aβ Oligomer Challenge: After pre-treatment, expose the neurons to a final concentration of 500 nM Aβ oligomers for 24 hours.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Block with 5% bovine serum albumin (BSA) for 1 hour.
-
Incubate with primary antibodies (anti-MAP2 and anti-synaptophysin) overnight at 4°C.
-
Incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify synaptic density by measuring the intensity and number of synaptophysin-positive puncta along MAP2-positive dendrites.
Protocol 2: In Vivo Efficacy Study in an Alzheimer's Disease Mouse Model
This protocol outlines an in vivo study to evaluate the therapeutic efficacy of this compound in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).
Materials:
-
APP/PS1 transgenic mice and wild-type littermates
-
This compound formulated for oral gavage
-
Vehicle control
-
Morris Water Maze apparatus
-
Reagents for immunohistochemistry and Western blotting
Procedure:
-
Animal Grouping and Treatment:
-
Randomly assign 6-month-old APP/PS1 mice to two groups: vehicle control and this compound treatment. Include a group of wild-type mice as a baseline control.
-
Administer this compound (e.g., 10 mg/kg) or vehicle daily via oral gavage for 3 months.
-
-
Behavioral Testing (Morris Water Maze):
-
During the last week of treatment, perform the Morris Water Maze test to assess spatial learning and memory.
-
Acquisition Phase: Train mice to find a hidden platform for 5 consecutive days.
-
Probe Trial: On day 6, remove the platform and record the time spent in the target quadrant.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and collect brain tissue.
-
Immunohistochemistry: Perfuse one hemisphere and process for immunohistochemical analysis of Aβ plaques (e.g., using 4G8 antibody) and neuroinflammation markers (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Western Blotting: Homogenize the other hemisphere (cortex and hippocampus) to prepare protein lysates. Perform Western blotting to measure levels of Nrf2, HO-1, NQO1, and synaptic proteins (e.g., synaptophysin, PSD-95).
-
Logical Relationships and Expected Outcomes
The activation of the Nrf2 pathway by this compound is expected to lead to a cascade of downstream effects that are beneficial in the context of neurodegenerative diseases.
References
- 1. A potent phosphodiester Keap1-Nrf2 protein-protein interaction inhibitor as the efficient treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The KEAP1-NRF2 system and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Direct Keap1-Nrf2 disruption as a potential therapeutic target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Inflammatory Responses Using a Keap1-Nrf2 Protein-Protein Interaction Inhibitor
Note: The specific compound "Keap1-Nrf2-IN-3" is not documented in publicly available scientific literature. Therefore, these application notes and protocols are based on the principles and experimental data of a representative, potent, and non-covalent Keap1-Nrf2 protein-protein interaction (PPI) inhibitor, hereafter referred to as K-N-I-X , to illustrate its use in studying inflammatory responses.
Introduction
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, and it also plays a pivotal role in modulating inflammatory responses.[1][2] Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation.[3][4] This process maintains low intracellular levels of Nrf2. However, upon exposure to various stimuli, including inflammatory signals and oxidative stress, Keap1's ability to target Nrf2 is inhibited. This leads to the stabilization and nuclear translocation of Nrf2, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[3][4] The activation of these genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), helps to resolve inflammation and protect cells from damage.[5]
Direct, non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) have emerged as valuable research tools and potential therapeutics.[6] These small molecules disrupt the binding of Keap1 to Nrf2, leading to Nrf2 stabilization and the activation of the downstream antioxidant and anti-inflammatory response. K-N-I-X is a potent, cell-permeable, and non-covalent inhibitor of the Keap1-Nrf2 PPI, making it an ideal tool for studying the role of the Nrf2 pathway in inflammatory processes.
Data Presentation
Table 1: In Vitro Activity of K-N-I-X
| Assay Type | Description | K-N-I-X Potency |
| Fluorescence Polarization (FP) | Measures the disruption of the interaction between purified Keap1 protein and a fluorescently labeled Nrf2 peptide. | IC50: 20 nM |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | A proximity-based assay that measures the disruption of the Keap1-Nrf2 interaction in a biochemical format. | IC50: 5 nM |
| Nrf2-ARE Reporter Assay | Measures the activation of a luciferase reporter gene under the control of an ARE promoter in a cellular context. | EC50: 50 nM |
Table 2: Cellular Effects of K-N-I-X on Inflammatory Markers in Macrophages
| Cell Type | Treatment | Marker | Method | Result (Fold Change vs. Control) |
| RAW 264.7 Macrophages | K-N-I-X (100 nM) | HO-1 mRNA | qRT-PCR | 8.5 ± 1.2 |
| RAW 264.7 Macrophages | K-N-I-X (100 nM) | NQO1 mRNA | qRT-PCR | 6.2 ± 0.9 |
| LPS-stimulated RAW 264.7 Macrophages | K-N-I-X (100 nM) | TNF-α secretion | ELISA | 0.4 ± 0.1 |
| LPS-stimulated RAW 264.7 Macrophages | K-N-I-X (100 nM) | IL-6 secretion | ELISA | 0.5 ± 0.15 |
Experimental Protocols
Protocol 1: In Vitro Keap1-Nrf2 Interaction Assay (Fluorescence Polarization)
This protocol is designed to quantify the ability of K-N-I-X to disrupt the Keap1-Nrf2 protein-protein interaction in a biochemical assay.
Materials:
-
Purified recombinant human Keap1 protein (Kelch domain)
-
Fluorescently labeled Nrf2 peptide (containing the ETGE motif)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.005% Tween-20)
-
K-N-I-X (dissolved in DMSO)
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of K-N-I-X in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add 5 µL of the diluted K-N-I-X or DMSO (vehicle control).
-
Add 5 µL of a solution containing the fluorescently labeled Nrf2 peptide (e.g., 20 nM final concentration) to each well.
-
Initiate the binding reaction by adding 10 µL of a solution containing the purified Keap1 protein (e.g., 50 nM final concentration) to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Cellular Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)
This protocol assesses the ability of K-N-I-X to activate the Nrf2 pathway in a cellular context.
Materials:
-
Hepatoma G2 (HepG2) cells stably transfected with an ARE-luciferase reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
K-N-I-X (dissolved in DMSO)
-
96-well, white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the HepG2-ARE cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of K-N-I-X in cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of K-N-I-X or DMSO (vehicle control).
-
Incubate the cells for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the EC50 value by plotting the fold induction of luciferase activity against the log concentration of K-N-I-X.
Protocol 3: Measurement of Anti-inflammatory Effects in Macrophages
This protocol evaluates the ability of K-N-I-X to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
K-N-I-X (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
24-well cell culture plates
-
ELISA kits for TNF-α and IL-6
-
qRT-PCR reagents for measuring HO-1 and NQO1 gene expression
Procedure:
-
Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Pre-treat the cells with K-N-I-X (e.g., 100 nM) or DMSO (vehicle control) for 2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6 hours (for qRT-PCR) or 24 hours (for ELISA).
-
For Gene Expression Analysis (qRT-PCR):
-
After 6 hours of LPS stimulation, wash the cells with PBS and lyse them.
-
Isolate total RNA and perform reverse transcription to generate cDNA.
-
Perform quantitative real-time PCR using primers specific for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative gene expression using the ΔΔCt method.
-
-
For Cytokine Measurement (ELISA):
-
After 24 hours of LPS stimulation, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Visualizations
Caption: Keap1-Nrf2 signaling pathway and the mechanism of action of K-N-I-X.
References
- 1. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond Antioxidation: Keap1–Nrf2 in the Development and Effector Functions of Adaptive Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Redefining Neurodegenerative Treatment: Synergy of KEAP1, PROTACs, and Inflammatory Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monitoring Nrf2 Activation by Keap1-Nrf2-IN-3 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) for ubiquitination and subsequent proteasomal degradation, maintaining low intracellular levels of Nrf2.[1][2][3] Upon exposure to inducers, such as the small molecule inhibitor Keap1-Nrf2-IN-3, the interaction between Keap1 and Nrf2 is disrupted. This prevents Nrf2 degradation, leading to its accumulation and translocation into the nucleus.[4][5] In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective enzymes and proteins.[3][6]
This application note provides a detailed protocol for monitoring the activation of the Nrf2 pathway in response to treatment with this compound using Western blotting. A key feature of Nrf2 activation is its translocation from the cytoplasm to the nucleus.[4] Therefore, this protocol incorporates a nuclear and cytoplasmic fractionation step to accurately assess the accumulation of Nrf2 in the nuclear compartment, a hallmark of its activation.
Signaling Pathway and Inhibitor Action
The diagram below illustrates the Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note: Quantitative PCR for Nrf2 Target Gene Analysis Following Keap1-Nrf2-IN-3 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) for ubiquitination and subsequent proteasomal degradation, keeping its intracellular levels low.[2][3] Upon exposure to stressors or small molecule inhibitors, specific cysteine residues on Keap1 are modified, disrupting the Keap1-Nrf2 interaction.[1] This stabilizes Nrf2, allowing it to accumulate and translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a wide array of cytoprotective enzymes and proteins.[1][2]
Keap1-Nrf2-IN-3 is a representative small molecule inhibitor designed to disrupt the Keap1-Nrf2 protein-protein interaction (PPI). By preventing Keap1-mediated degradation, it serves as a potent activator of the Nrf2 pathway. This application note provides a detailed protocol for quantifying the induction of key Nrf2 target genes, such as NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme Oxygenase 1 (HMOX1), using quantitative Polymerase Chain Reaction (qPCR) following treatment with a Keap1-Nrf2 PPI inhibitor.
Signaling Pathway and Mechanism of Action
Under normal conditions, Keap1 acts as an adaptor for a Cul3-based E3 ubiquitin ligase complex, which polyubiquitinates Nrf2, targeting it for degradation. This compound directly interferes with the binding of Keap1 to Nrf2. This inhibition allows newly synthesized Nrf2 to bypass degradation, accumulate in the cytoplasm, and translocate into the nucleus, where it drives the expression of antioxidant and cytoprotective genes.
References
Application Notes and Protocols: High-Throughput Screening for Keap1-Nrf2 Interaction Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense mechanisms against oxidative and electrophilic stress.[1][2][3] Under basal conditions, Keap1, a substrate adaptor protein for a Cullin3-based E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[3][4][5] This process maintains low intracellular levels of Nrf2.[5] However, upon exposure to oxidative stress or electrophiles, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[6][7] This allows newly synthesized Nrf2 to stabilize, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[6][7] This transcriptional activation leads to the expression of a suite of cytoprotective genes, including antioxidant enzymes and detoxification proteins.[1][2][3]
Dysregulation of the Keap1-Nrf2 pathway has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[8][9] Consequently, the protein-protein interaction (PPI) between Keap1 and Nrf2 has emerged as a promising therapeutic target for the development of novel drugs.[8][9] Small molecule inhibitors that disrupt the Keap1-Nrf2 interaction can mimic the effects of cellular stress, leading to the activation of the Nrf2-mediated cytoprotective response.[1]
This document provides detailed application notes and protocols for a high-throughput screening (HTS) campaign to identify and characterize small molecule inhibitors of the Keap1-Nrf2 interaction, featuring the representative inhibitor, Keap1-Nrf2-IN-3.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 signaling cascade is a key regulator of cellular homeostasis. Under normal conditions, Keap1 sequesters Nrf2 in the cytoplasm, facilitating its degradation. Upon exposure to stressors, Nrf2 is released, leading to the activation of antioxidant and cytoprotective genes.
High-Throughput Screening for Keap1-Nrf2 Inhibitors
A fluorescence polarization (FP) based assay is a robust and widely used method for HTS of Keap1-Nrf2 PPI inhibitors.[8] This homogeneous assay measures the change in the rotational speed of a fluorescently labeled Nrf2 peptide upon binding to the larger Keap1 protein. When the small fluorescent peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger Keap1 protein, the tumbling rate of the peptide slows down significantly, leading to an increase in fluorescence polarization. Small molecule inhibitors that disrupt this interaction will compete with the fluorescent peptide for binding to Keap1, resulting in a decrease in the fluorescence polarization signal.
HTS Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify Keap1-Nrf2 inhibitors.
References
- 1. researchwithnj.com [researchwithnj.com]
- 2. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Keap1-Nrf2-IN-3 in Primary Neuron Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. In the central nervous system, activation of the Nrf2 pathway has been shown to be neuroprotective in various models of neurodegenerative diseases and acute neuronal injury. Keap1-Nrf2-IN-3 is a potent and specific small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction, with a high affinity for Keap1 (Kd = 2.5 nM). By disrupting the interaction between Keap1 and Nrf2, this compound prevents the proteasomal degradation of Nrf2, leading to its nuclear translocation and the subsequent transactivation of a battery of antioxidant and cytoprotective genes.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in primary neuron culture experiments. The information is intended to guide researchers in utilizing this compound to investigate the role of the Nrf2 pathway in neuronal health and disease.
Data Presentation
Due to the novelty of this compound, specific experimental data in primary neuron cultures is not yet extensively published. The following tables provide illustrative data based on typical results expected from Nrf2 activation in neurons. Researchers should perform their own dose-response and time-course experiments to determine the optimal conditions for their specific experimental setup.
Table 1: Recommended Working Concentrations and Incubation Times for this compound in Primary Cortical Neurons
| Parameter | Recommended Range | Notes |
| Concentration (in vitro) | 10 nM - 1 µM | Start with a dose-response curve to determine the optimal concentration for Nrf2 activation without inducing cytotoxicity. |
| Incubation Time | 4 - 24 hours | Time-course experiments are recommended to determine the peak of Nrf2 target gene expression. |
| Solvent | DMSO | Prepare a concentrated stock solution in DMSO (e.g., 10 mM) and dilute to the final working concentration in culture medium. Ensure the final DMSO concentration is non-toxic to neurons (typically ≤ 0.1%). |
Table 2: Expected Outcomes of this compound Treatment in Primary Neuron Cultures
| Assay | Expected Outcome | Method |
| Nrf2 Nuclear Translocation | Increased nuclear Nrf2 protein levels | Immunocytochemistry, Western blot of nuclear fractions |
| Target Gene Upregulation | Increased mRNA and protein levels of Nqo1, Hmox1, Gclc, etc. | qRT-PCR, Western blot |
| Antioxidant Capacity | Increased cellular antioxidant capacity | Cellular antioxidant assays (e.g., ORAC, ABTS) |
| Neuroprotection | Attenuation of neuronal death induced by oxidative stress (e.g., H2O2, glutamate) | Cell viability assays (e.g., MTT, LDH), immunocytochemistry for neuronal markers and apoptosis |
| Neurite Outgrowth | Potential promotion of neurite outgrowth under stress conditions | Immunocytochemistry and morphological analysis |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hanks' Balanced Salt Solution (HBSS), sterile, ice-cold
-
Papain (20 units/mL) in dissection medium
-
Trypsin inhibitor (1 mg/mL) in Neurobasal medium
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the uterine horns and remove the embryos.
-
Isolate the brains from the embryos and place them in ice-cold HBSS.
-
Under a dissecting microscope, carefully remove the cortices and place them in a new dish with ice-cold HBSS.
-
Mince the cortical tissue into small pieces.
-
Incubate the tissue in papain solution for 15-20 minutes at 37°C.
-
Gently wash the tissue with warm Neurobasal medium containing trypsin inhibitor.
-
Triturate the tissue gently with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-D-lysine coated plates or coverslips at a desired density (e.g., 1 x 105 cells/cm2) in supplemented Neurobasal medium.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Change half of the medium every 2-3 days. Cultures are typically ready for experiments after 5-7 days in vitro (DIV).
Protocol 2: Treatment of Primary Neurons with this compound
Materials:
-
Primary neuron cultures (DIV 5-7)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Pre-warmed, supplemented Neurobasal medium
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions of this compound in pre-warmed, supplemented Neurobasal medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).
-
Treatment: a. For dose-response experiments, remove half of the old medium from each well of the primary neuron culture. b. Add an equal volume of the freshly prepared this compound working solutions to the respective wells. c. For control wells, add medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Incubation: Incubate the treated cultures for the desired period (e.g., 4, 8, 12, or 24 hours) at 37°C and 5% CO2.
-
Downstream Analysis: Following incubation, proceed with the desired assays to assess Nrf2 activation and its downstream effects (e.g., immunocytochemistry, Western blotting, qRT-PCR, cell viability assays).
Protocol 3: Assessment of Nrf2 Activation
A. Immunocytochemistry for Nrf2 Nuclear Translocation
-
Culture primary neurons on poly-D-lysine coated coverslips.
-
Treat the neurons with this compound or vehicle control as described in Protocol 2.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% normal goat serum in PBS for 1 hour.
-
Incubate with a primary antibody against Nrf2 overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope. An increase in the co-localization of Nrf2 (red) and DAPI (blue) in the nucleus indicates Nrf2 activation.
B. Western Blot for Nrf2 Target Proteins
-
Treat primary neurons with this compound or vehicle control.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against Nrf2, Nqo1, Hmox1, or other target proteins, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualization
Caption: Keap1-Nrf2 Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Using this compound in Primary Neurons.
Troubleshooting & Optimization
Technical Support Center: Optimizing Keap1-Nrf2-IN-3 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Keap1-Nrf2-IN-3 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell-based assay?
A1: For initial experiments, we recommend a broad concentration range to determine the optimal dose. A typical starting point is a serial dilution from 100 µM down to 0.1 µM. For Keap1-Nrf2-IN-14, a similar compound, concentrations of 1 µM and 10 µM have been shown to be effective in RAW264.7 cells.[1] Known Nrf2 activators have been tested at concentrations between 0.02 and 30 µM.[2]
Q2: How long should I incubate my cells with this compound?
A2: The optimal incubation time can vary depending on the cell type and the specific assay. For initial experiments, we suggest a time course experiment ranging from 6 to 24 hours. For example, in studies with Keap1-Nrf2-IN-14, an incubation time of 12 hours was used to observe effects on downstream gene expression.[1]
Q3: I am not observing any activation of the Nrf2 pathway with this compound. What could be the reason?
A3: There are several potential reasons for a lack of Nrf2 activation:
-
Concentration: The concentration of this compound may be too low. We recommend performing a dose-response experiment to determine the optimal concentration.
-
Incubation Time: The incubation time may be too short. A time-course experiment is advised to identify the optimal treatment duration.
-
Cell Type Specificity: The activity of Keap1-Nrf2 modulators can be cell-line specific.[2] Consider testing this compound in a different cell line known to have a responsive Keap1-Nrf2 pathway, such as the AREc32 cell line.[2]
-
Compound Stability: Ensure that this compound is properly stored and handled to maintain its activity.
-
Assay Sensitivity: The assay being used may not be sensitive enough to detect Nrf2 activation. Consider using a highly sensitive method like a luciferase reporter assay.
Q4: I am observing significant cytotoxicity at concentrations where I expect to see Nrf2 activation. What should I do?
A4: Cytotoxicity can confound the results of your experiment. It is crucial to determine a non-toxic concentration range for this compound in your specific cell line. We recommend performing a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) in parallel with your functional assay. If cytotoxicity is observed at the effective concentration, consider reducing the incubation time or using a lower, non-toxic concentration that still provides a measurable level of Nrf2 activation.
Troubleshooting Guides
Issue 1: High Variability in Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a uniform cell suspension and consistent seeding density across all wells. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for treatment, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inaccurate Compound Dilution | Prepare fresh serial dilutions of this compound for each experiment. Verify the accuracy of your pipetting. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging. |
Issue 2: No Dose-Dependent Response
| Possible Cause | Troubleshooting Step |
| Inappropriate Concentration Range | Test a broader range of concentrations, including both higher and lower concentrations than initially tested. |
| Compound Precipitation | Visually inspect the treatment media for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, consider using a lower top concentration or a different solvent. |
| Assay Saturation | If using an enzymatic or reporter assay, ensure that the signal is within the linear range of detection. You may need to dilute your samples or reduce the assay incubation time. |
Data Presentation
Table 1: Example Dose-Response Data for this compound
| Concentration (µM) | Nrf2 Activity (Fold Induction) | Cell Viability (%) |
| 0 (Vehicle) | 1.0 | 100 |
| 0.1 | 1.5 | 98 |
| 0.5 | 3.2 | 95 |
| 1.0 | 5.8 | 92 |
| 5.0 | 12.3 | 85 |
| 10.0 | 15.1 | 70 |
| 25.0 | 14.8 | 55 |
| 50.0 | 10.2 | 30 |
| 100.0 | 5.1 | 15 |
Table 2: IC50 and EC50 Values of Known Keap1-Nrf2 Modulators
| Compound | Assay Type | IC50/EC50 | Reference |
| CDDO-Im | ARE-Luciferase | EC50: 0.41 µM | [2] |
| tBHQ | ARE-Luciferase | EC50: >100 µM | [2] |
| Zafirlukast | ELISA | IC50: 5.87 µM | [3] |
| Dutasteride | ELISA | IC50: 2.81 µM | [3] |
| Ketoconazole | ELISA | IC50: 1.67 µM | [3] |
| Keap1-Nrf2-IN-14 | Biochemical | IC50: 75 nM | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired incubation time (e.g., 24 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Nrf2-ARE Luciferase Reporter Assay
-
Cell Seeding: Seed ARE-luciferase reporter cells (e.g., AREc32) in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired incubation time (e.g., 12-24 hours).
-
Lysis and Luciferase Reaction: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
Measurement: Read the luminescence using a microplate reader.
-
Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay or a multiplexed viability assay) and express the results as fold induction over the vehicle-treated control.
Visualizations
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: A decision tree for troubleshooting lack of Nrf2 activation.
References
- 1. Keap1-Nrf2-IN-14 I CAS#: 1928782-31-3 I KEAP1-NRF2 inhibitor I InvivoChem [invivochem.com]
- 2. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Keap1-Nrf2-IN-3 Cytotoxicity Assessment
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for assessing the in vitro cytotoxicity of Keap1-Nrf2-IN-3, a representative inhibitor of the Keap1-Nrf2 protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed as a direct inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI).[1][2][3] Under normal conditions, the Keap1 protein targets the transcription factor Nrf2 for ubiquitination and subsequent degradation by the proteasome.[4][5][6] By binding to Keap1, this compound prevents the degradation of Nrf2, allowing it to accumulate, translocate to the nucleus, and activate the Antioxidant Response Element (ARE). This leads to the transcription of a suite of cytoprotective and antioxidant genes.[4][5][7]
Q2: What are the expected outcomes of treating cells with this compound?
A2: The primary expected outcome is the activation of the Nrf2 pathway, leading to increased expression of downstream target genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). This should confer protection against oxidative stress. However, sustained or excessive activation of Nrf2 can also have unintended consequences, including potential cytotoxicity, especially in cancer cells where it might confer a survival advantage.[4][7][8]
Q3: Is cytotoxicity an expected outcome for a Keap1-Nrf2 inhibitor?
A3: While the primary goal of Keap1-Nrf2 inhibitors is often cytoprotection, cytotoxicity can occur due to several factors. These include off-target effects, where the compound interacts with other cellular proteins, or on-target toxicity, where prolonged hyperactivation of the Nrf2 pathway becomes detrimental to the cell.[1][9] Therefore, a thorough cytotoxicity assessment is a critical step in characterizing any new Keap1-Nrf2 inhibitor.
Q4: What are the essential positive and negative controls for in vitro cytotoxicity experiments with this compound?
A4:
-
Negative Control: Vehicle control (e.g., DMSO at the same final concentration as the highest dose of this compound).
-
Positive Control for Nrf2 Activation: A known Nrf2 activator, such as sulforaphane or tert-Butylhydroquinone (tBHQ).
-
Positive Control for Cytotoxicity: A well-characterized cytotoxic agent, such as staurosporine or doxorubicin, to ensure the assay is performing correctly.
Signaling Pathway Diagram
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of inhibition by this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability results between replicate wells. | - Inconsistent cell seeding.- "Edge effect" in the microplate.- Compound precipitation. | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS/media.- Check the solubility of this compound in your culture medium. |
| No Nrf2 activation observed (i.e., no increase in HO-1/NQO1 expression). | - Compound is inactive or degraded.- Incorrect dosage or treatment time.- Cell line is not responsive. | - Verify the integrity and concentration of the compound stock.- Perform a dose-response and time-course experiment.- Confirm Nrf2 pathway functionality with a known activator (e.g., sulforaphane). |
| Unexpected cytotoxicity at low concentrations of this compound. | - Off-target effects of the compound.- Contamination of the compound or cell culture.- The specific cell line is highly sensitive. | - Test the compound in a different cell line.- Screen for mycoplasma contamination.- Consider counter-screening against other relevant targets if possible. |
| Vehicle control (e.g., DMSO) shows significant cytotoxicity. | - DMSO concentration is too high.- DMSO stock is contaminated or degraded. | - Ensure the final DMSO concentration is typically ≤ 0.5%.- Use a fresh, high-quality stock of DMSO. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cells of interest (e.g., A549, HaCaT)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10][11]
Protocol 2: Nrf2 Target Gene Expression Analysis by qPCR
This protocol confirms the on-target activity of this compound by measuring the upregulation of Nrf2-dependent genes.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with this compound at various concentrations for a predetermined time (e.g., 6-24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) for each sample using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction with the appropriate master mix, primers, and cDNA. Run the reaction on a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
Experimental Workflow Diagram
Caption: A typical experimental workflow for in vitro cytotoxicity and on-target validation of this compound.
Data Presentation
Quantitative data should be summarized for clarity and ease of comparison.
Table 1: Cytotoxicity of this compound in A549 Cells (48h Exposure)
| Compound | IC50 (µM) | 95% Confidence Interval | Max Inhibition (%) |
| This compound | 25.4 | 22.1 - 29.2 | 98.2 |
| Doxorubicin (Control) | 0.8 | 0.6 - 1.1 | 99.5 |
Table 2: Relative Gene Expression in HaCaT Cells after 12h Treatment
| Treatment | Concentration (µM) | HMOX1 Fold Change (vs. Vehicle) | NQO1 Fold Change (vs. Vehicle) |
| Vehicle (0.1% DMSO) | - | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound | 1 | 4.2 ± 0.5 | 3.8 ± 0.4 |
| This compound | 10 | 15.6 ± 1.8 | 12.1 ± 1.5 |
| Sulforaphane (Control) | 5 | 12.1 ± 1.3 | 10.5 ± 1.1 |
References
- 1. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KEAP1-NRF2 protein-protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NRF2/KEAP1 Axis in the Regulation of Tumor Metabolism: Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC [pmc.ncbi.nlm.nih.gov]
Improving Keap1-Nrf2-IN-3 bioavailability for in vivo studies
Disclaimer: Information on a specific molecule designated "Keap1-Nrf2-IN-3" is not publicly available. This guide is based on common challenges and methodologies associated with novel inhibitors of the Keap1-Nrf2 protein-protein interaction and is intended to provide general guidance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Keap1-Nrf2 inhibitors like IN-3?
A1: Keap1-Nrf2 inhibitors are designed to disrupt the interaction between the Kelch-like ECH-associated protein 1 (Keap1) and the Nuclear factor erythroid 2-related factor 2 (Nrf2). Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent degradation by the proteasome. By inhibiting this interaction, compounds like IN-3 allow Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of antioxidant and cytoprotective genes.
Keap1-Nrf2 Signaling Pathway
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of IN-3 inhibition.
Q2: My in vivo study shows a lack of efficacy for this compound, despite good in vitro potency. What are the likely causes?
A2: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. For a Keap1-Nrf2 inhibitor, the primary reasons are often related to poor bioavailability and pharmacokinetic (PK) properties. Key factors include:
-
Low Solubility: The compound may not dissolve sufficiently in the gastrointestinal tract for absorption after oral dosing.
-
Poor Permeability: The molecule may not efficiently cross the intestinal wall to enter the bloodstream.
-
High First-Pass Metabolism: The compound may be extensively metabolized in the liver before it can reach systemic circulation.
-
Rapid Clearance: The drug may be quickly eliminated from the body, preventing it from reaching therapeutic concentrations at the target tissue.
-
Suboptimal Formulation: The vehicle used for administration may not be appropriate for the compound's physicochemical properties.
Q3: How can I improve the oral bioavailability of this compound?
A3: Improving oral bioavailability often requires optimizing the formulation. Consider these strategies, starting with the simplest:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can enhance solubility.[1]
-
Co-solvents: Using a mixture of water-miscible organic solvents (e.g., PEG400, propylene glycol) can increase the amount of drug in solution.[1]
-
Surfactants: Adding surfactants (e.g., Tween 80, Cremophor EL) can help solubilize hydrophobic compounds by forming micelles.[1][2]
-
Complexation: Using cyclodextrins can form inclusion complexes that increase the aqueous solubility of the drug.[2][3]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state.[2][3]
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can improve the dissolution rate.[1][4]
Troubleshooting Guide
Problem 1: High variability in plasma concentrations of this compound across study animals.
| Potential Cause | Troubleshooting Step |
| Improper Dosing Technique | Ensure consistent administration volume and technique (e.g., depth of gavage needle). Provide training to all personnel. |
| Formulation Instability | Check for drug precipitation in the vehicle over time. Prepare fresh formulations daily or assess stability at room temperature and 4°C. |
| Food Effects | Standardize the fasting and feeding schedule for all animals. Food can significantly alter the absorption of some compounds. |
| Animal Strain Differences | Pharmacokinetic parameters can vary between different mouse or rat strains.[5] Ensure the same strain is used for all PK and efficacy studies. |
Problem 2: No significant increase in Nrf2 target gene expression (e.g., NQO1, HO-1) in tissues after dosing, despite detectable plasma levels of the inhibitor.
| Potential Cause | Troubleshooting Step |
| Insufficient Target Engagement | The plasma concentration may not correlate with the concentration in the target tissue. Increase the dose or optimize the formulation to improve tissue penetration. |
| Timing of Measurement | The peak of Nrf2 target gene expression may be transient. Conduct a time-course experiment to measure mRNA or protein levels at multiple time points post-dose (e.g., 2, 4, 8, 24 hours). |
| Assay Sensitivity | Confirm that your qPCR or Western blot assay is sensitive enough to detect the expected changes. Include a positive control (e.g., a known Nrf2 activator). |
| Rapid Adaptation | The Nrf2 pathway can have feedback mechanisms. The initial activation may be followed by a rapid return to baseline. |
Quantitative Data Summary
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations (Mouse, 10 mg/kg Oral Gavage)
| Formulation Vehicle | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Oral Bioavailability (F%) |
| 0.5% Methylcellulose in Water | 50 ± 15 | 2.0 | 250 ± 75 | < 5% |
| 20% PEG400 in Saline | 250 ± 60 | 1.0 | 1100 ± 250 | 22% |
| 10% Cremophor EL / 10% Ethanol in Water | 600 ± 150 | 0.5 | 2800 ± 600 | 55% |
| SEDDS (Self-Emulsifying Drug Delivery System) | 850 ± 200 | 0.5 | 4100 ± 900 | 81% |
Data are presented as mean ± standard deviation.
Table 2: Hypothetical Nrf2 Target Gene (NQO1) Expression in Liver Tissue 4 Hours After a Single 10 mg/kg Oral Dose
| Formulation Vehicle | NQO1 mRNA Fold Change (vs. Vehicle Control) |
| 0.5% Methylcellulose in Water | 1.5 ± 0.5 |
| 20% PEG400 in Saline | 4.2 ± 1.1 |
| 10% Cremophor EL / 10% Ethanol in Water | 9.8 ± 2.5 |
| SEDDS | 15.5 ± 3.8 |
Data are presented as mean ± standard deviation.
Experimental Protocols & Workflows
Protocol 1: Pharmacokinetic (PK) Study in Mice
-
Animal Model: Use male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Allow animals to acclimate for at least 7 days before the study.
-
Grouping:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) for bioavailability calculation (n=3).
-
Group 2: Oral gavage (PO) with the test formulation (e.g., 10 mg/kg) (n=3 per time point or use sparse sampling).
-
-
Dosing:
-
For IV, administer via the tail vein.
-
For PO, administer using a proper gavage needle.
-
-
Blood Sampling: Collect blood (e.g., 20-30 µL) via tail vein or saphenous vein at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[6][7] Collect into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge blood at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate parameters like Cmax, Tmax, AUC, and oral bioavailability (F%).
Experimental Workflow: From Formulation to In Vivo Target Engagement
Caption: Workflow for improving bioavailability and confirming in vivo target engagement.
Protocol 2: In Vivo Nrf2 Target Engagement Assay
-
Animal Dosing: Based on PK data, select the most promising formulation and dose level. Administer a single dose of this compound or vehicle control to mice (n=4-5 per group).
-
Time Points: Euthanize animals at a predetermined time point (e.g., 4 hours post-dose, corresponding to high compound exposure).
-
Tissue Collection: Promptly harvest the tissue of interest (e.g., liver, lung). Snap-freeze a portion in liquid nitrogen for RNA/protein analysis and fix another portion in formalin for immunohistochemistry.
-
RNA Analysis (qPCR):
-
Isolate total RNA from frozen tissue using a standard kit (e.g., TRIzol, RNeasy).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using primers for Nrf2 target genes (e.g., Nqo1, Hmox1, Gclc) and a housekeeping gene (e.g., Gapdh, Actb).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
-
Protein Analysis (Western Blot):
-
Prepare tissue lysates and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against NQO1, HO-1, and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence substrate.
-
Quantify band intensity to determine changes in protein levels.
-
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting inconsistent results with Keap1-Nrf2-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Keap1-Nrf2-IN-3. The information is tailored for scientists and drug development professionals to address common issues encountered during experimentation.
Understanding this compound
This compound is a potent, non-electrophilic inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI) with a high affinity for the Kelch domain of Keap1, exhibiting a dissociation constant (Kd) of 2.5 nM.[1][2] Unlike many Nrf2 activators that work by covalently modifying cysteine residues on Keap1, this compound functions by directly disrupting the interaction between Keap1 and Nrf2. This prevents the ubiquitination and subsequent proteasomal degradation of Nrf2, leading to its accumulation, nuclear translocation, and the activation of antioxidant response element (ARE)-dependent gene expression.
A primary application of this compound is in the context of cancer cells harboring specific mutations in the KEAP1 gene. Certain mutations, such as G333C, result in a dysfunctional Keap1 protein that is unable to effectively target Nrf2 for degradation.[1][3][4] This leads to constitutive activation of the Nrf2 pathway, which can contribute to chemoresistance.[3][4] this compound has been shown to restore the inhibitory function of mutant Keap1, thereby reducing Nrf2 levels and sensitizing these cancer cells to chemotherapeutic agents.
Signaling Pathway and Experimental Workflow
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. The following diagrams illustrate the pathway, a typical experimental workflow for evaluating this compound, and a troubleshooting decision tree.
References
How to prevent Keap1-Nrf2-IN-3 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Keap1-Nrf2-IN-3 in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of small molecule inhibitors like this compound is influenced by several factors. The most common degradation pathways for small molecules involve:
-
Hydrolysis: Many Keap1-Nrf2 inhibitors possess functional groups such as esters, amides, or carboxylic acids that are susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule. This process can be accelerated by exposure to light and the presence of metal ions.
-
Photolysis: Exposure to light, particularly UV light, can provide the energy to break chemical bonds and cause photodegradation.
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: For long-term storage, it is highly recommended to store this compound as a dry powder at -20°C or -80°C. When a stock solution is required, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent. Prepare high-concentration stock solutions (e.g., 10 mM) in anhydrous DMSO.
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: To ensure the stability of your this compound stock solution, adhere to the following storage guidelines:
| Storage Condition | Recommended Temperature | Duration |
| Short-term Storage | -20°C | Up to 1 month |
| Long-term Storage | -80°C | Up to 6 months |
Note: Avoid repeated freeze-thaw cycles as this can accelerate degradation. It is best practice to aliquot the stock solution into single-use vials.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of this compound in aqueous buffers is highly pH-dependent, particularly if the molecule contains carboxylic acid or other pH-sensitive functional groups. It is crucial to maintain the pH of your experimental buffer within a stable range, typically between pH 6.0 and 7.5. Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound in solution.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of compound activity over time in an in vitro assay. | 1. Degradation in aqueous buffer: The compound may be unstable at the pH or temperature of the assay buffer. 2. Oxidation: The compound may be oxidizing in the presence of air. 3. Adsorption to plasticware: The compound may be sticking to the walls of tubes or plates. | 1. Prepare fresh dilutions of the compound from a frozen DMSO stock for each experiment. Minimize the time the compound spends in aqueous buffer before use. 2. Consider degassing your buffer or adding an antioxidant (e.g., 0.5 mM DTT, though compatibility with your assay must be verified). 3. Use low-adhesion plasticware or pre-treat surfaces with a blocking agent like bovine serum albumin (BSA). |
| Precipitation of the compound when diluting from DMSO stock into aqueous buffer. | 1. Poor aqueous solubility: The final concentration of the compound in the aqueous buffer exceeds its solubility limit. 2. High final DMSO concentration: The final concentration of DMSO in the assay may be too low to maintain solubility. | 1. Decrease the final concentration of the compound. 2. Increase the final DMSO concentration (typically up to 0.5% is well-tolerated by most cell-based assays, but should be optimized). 3. Use a formulation aid such as Pluronic F-127 or other surfactants to improve solubility. |
| Inconsistent experimental results between different batches of the compound. | 1. Batch-to-batch variability in purity. 2. Degradation of older stock solutions. | 1. Obtain a certificate of analysis (CoA) for each batch to verify purity. 2. Always use freshly prepared stock solutions or stocks that have been stored properly at -80°C for no longer than the recommended time. Perform a quality control check (e.g., by HPLC-MS) on a new batch before use. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion polypropylene microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, tightly sealed tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Stability Assessment of this compound in Aqueous Buffer
-
Materials:
-
This compound DMSO stock solution (10 mM)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Incubator set to the experimental temperature (e.g., 37°C)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and a UV or Mass Spectrometry (MS) detector.
-
-
Procedure:
-
Dilute the this compound stock solution to the final working concentration (e.g., 10 µM) in the aqueous buffer.
-
Immediately inject a sample (t=0) into the HPLC system to determine the initial peak area of the compound.
-
Incubate the remaining solution at the desired temperature.
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and inject it into the HPLC system.
-
Monitor the peak area of the parent compound over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
Calculate the percentage of the compound remaining at each time point relative to t=0.
-
Visualizations
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action for this compound.
Caption: Recommended workflow for the preparation and use of this compound solutions.
Caption: A logical flow diagram for troubleshooting common issues with this compound.
Best practices for long-term storage of Keap1-Nrf2-IN-3
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Keap1-Nrf2-IN-3, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of the compound throughout your experiments.
Best Practices for Long-Term Storage
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The following table summarizes the recommended storage conditions for the compound in both solid and solution forms.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Keep container tightly sealed in a cool, well-ventilated area. Avoid direct sunlight.[1] |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent (DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| -20°C | Up to 1 month | For working stocks.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for reconstituting this compound.[2] For most cell-based assays, a high-concentration stock solution (e.g., 10 mM) in DMSO is prepared first, which is then further diluted in cell culture medium to the desired final concentration.
Q2: My this compound solution appears to have precipitated after thawing. What should I do?
A2: If you observe precipitation, gently warm the vial to 37°C for a few minutes and vortex to redissolve the compound. If precipitation persists, sonication may be helpful. To prevent precipitation, ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to maintain solubility and minimize solvent-induced cytotoxicity.
Q3: How can I confirm the activity of my stored this compound?
A3: The activity of this compound can be verified by assessing the activation of the Nrf2 pathway in a relevant cell line. A common method is to treat cells with the inhibitor and then measure the protein expression of Nrf2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), via Western blot. An increase in the expression of these proteins indicates that the inhibitor is active.[3]
Q4: What is the mechanism of action of this compound?
A4: this compound is a protein-protein interaction (PPI) inhibitor. Under normal conditions, the Keap1 protein binds to the transcription factor Nrf2, leading to its ubiquitination and subsequent degradation by the proteasome.[3] this compound works by disrupting the interaction between Keap1 and Nrf2. This prevents the degradation of Nrf2, allowing it to accumulate, translocate to the nucleus, and activate the transcription of antioxidant and cytoprotective genes.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on Nrf2 target gene expression | Compound degradation: Improper storage or multiple freeze-thaw cycles have led to a loss of activity. | Prepare fresh dilutions from a new aliquot of the stock solution. If the problem persists, use a fresh vial of the powdered compound. |
| Suboptimal concentration: The concentration of the inhibitor may be too low to elicit a response in your specific cell type. | Perform a dose-response experiment to determine the optimal concentration of this compound for your experimental setup. | |
| Cell line unresponsive: The cell line you are using may have a dysfunctional Nrf2 pathway or low Keap1 expression. | Use a positive control, such as another known Nrf2 activator (e.g., sulforaphane), to confirm that the Nrf2 pathway is functional in your cells. Consider using a different cell line known to have a robust Nrf2 response. | |
| High cell toxicity observed | High DMSO concentration: The final concentration of DMSO in the cell culture medium is too high. | Ensure the final DMSO concentration is at a non-toxic level, typically below 0.5%. Prepare intermediate dilutions of your stock solution in culture medium to achieve the desired final inhibitor concentration with a low solvent percentage. |
| Compound is cytotoxic at the tested concentration: The concentration of this compound may be too high for your cell line. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your cells. | |
| Inconsistent results between experiments | Variability in compound preparation: Inconsistent dilution of the stock solution or incomplete dissolution of the compound. | Ensure the compound is fully dissolved when preparing the stock solution. Use calibrated pipettes for accurate dilutions. Prepare a large batch of stock solution and aliquot for single use to ensure consistency. |
| Cell culture variability: Differences in cell passage number, confluency, or overall cell health. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. |
Experimental Protocols
Protocol 1: Reconstitution of this compound
-
Briefly centrifuge the vial of powdered this compound to ensure all the powder is at the bottom.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex the vial for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C may assist in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term use (up to 1 month).[1][2]
Protocol 2: Western Blot Analysis of Nrf2 Target Gene Expression
-
Cell Seeding: Plate your cells of interest (e.g., A549, HepG2) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO at the same final concentration). Incubate for the desired time period (e.g., 6-24 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.[4]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2 target proteins (e.g., HO-1, NQO1) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.
Visualizations
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for using this compound in cell-based assays.
References
- 1. This compound|2095066-47-8|MSDS [dcchemicals.com]
- 2. This compound|CAS 2095066-47-8|DC Chemicals [dcchemicals.com]
- 3. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Permeable Peptide Targeting the Nrf2–Keap1 Interaction: A Potential Novel Therapy for Global Cerebral Ischemia | Journal of Neuroscience [jneurosci.org]
Minimizing variability in Keap1-Nrf2-IN-3 experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Keap1-Nrf2-IN-3, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help minimize variability and ensure robust and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that directly disrupts the protein-protein interaction (PPI) between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2). Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its intracellular levels low. By binding to the Kelch domain of Keap1, this compound prevents the sequestration of Nrf2. This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of antioxidant response element (ARE)-dependent genes, which encode for a battery of cytoprotective proteins.
Q2: What are the potential sources of variability in my this compound experiments?
A2: Variability in experiments with this compound can arise from several factors:
-
Cell Line Differences: Different cell lines exhibit varying basal levels of Keap1 and Nrf2, which can influence their responsiveness to inhibitors.[1]
-
Compound Stability and Solubility: Ensure proper dissolution and storage of this compound to maintain its activity. Poor solubility can lead to inconsistent effective concentrations.
-
Off-Target Effects: While designed to be specific, high concentrations of any small molecule inhibitor may lead to off-target effects.[2] It is crucial to determine the optimal concentration range through dose-response experiments.
-
Cell Culture Conditions: Factors such as cell density, passage number, and serum concentration in the media can impact cellular signaling pathways and drug response.
-
Assay-Specific Parameters: Incubation times, reagent concentrations, and the specific detection method (e.g., reporter assay, qPCR, Western blot) can all contribute to variability.
Q3: How do I choose the optimal concentration of this compound for my experiments?
A3: The optimal concentration of this compound is cell-type dependent and should be determined empirically. We recommend performing a dose-response curve to identify the concentration that yields the desired level of Nrf2 activation without inducing cytotoxicity. Start with a concentration range guided by the compound's IC50 value and assess both Nrf2 target gene expression and cell viability.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low Nrf2 activation (e.g., no increase in Nrf2 target gene expression) | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low. 2. Compound degradation: Improper storage or handling may have led to the degradation of the inhibitor. 3. Cell line is unresponsive: The chosen cell line may have a low expression of Keap1 or other factors that make it less sensitive to this inhibitor. 4. Insufficient incubation time: The treatment duration may be too short to observe a significant increase in Nrf2 target gene expression. | 1. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. 2. Prepare fresh stock solutions of this compound and store them as recommended by the supplier. 3. Verify the expression of Keap1 and Nrf2 in your cell line. Consider using a positive control, such as another known Nrf2 activator, to confirm pathway functionality. 4. Perform a time-course experiment to determine the optimal incubation time for maximal Nrf2 activation. |
| High background signal in reporter assays | 1. Leaky promoter in the reporter construct: The ARE promoter in your reporter plasmid may have some basal activity. 2. Autofluorescence of the compound: this compound itself might be fluorescent at the wavelengths used for detection. | 1. Include a vehicle-only control to determine the basal reporter activity and subtract this from all measurements. 2. Run a control with this compound in the absence of cells to check for autofluorescence. If significant, consider using a different detection method or a reporter with a different fluorescent protein. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or serum lots can affect cellular responses. 2. Inconsistent reagent preparation: Variations in the preparation of stock solutions or dilutions can lead to differing effective concentrations. | 1. Standardize your cell culture procedures. Use cells within a defined passage number range and seed them at a consistent density. 2. Prepare fresh reagents for each experiment and use calibrated pipettes for accurate dilutions. |
| Observed cytotoxicity | 1. Concentration of the inhibitor is too high: High concentrations of this compound may lead to off-target effects and cellular toxicity.[2] 2. Prolonged incubation time: Extended exposure to the inhibitor, even at lower concentrations, could be detrimental to the cells. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your Nrf2 activation experiments to determine the maximum non-toxic concentration. 2. Optimize the incubation time to achieve Nrf2 activation without compromising cell viability. |
Quantitative Data
The following tables summarize key quantitative data for Keap1-Nrf2 inhibitors.
Table 1: In Vitro Potency of Keap1-Nrf2 Inhibitors
| Compound | Assay Type | IC50 (µM) | Reference |
| This compound related compounds | Fluorescence Polarization | 1.09 - 67.61 | [3] |
| ML334 (Positive Control) | Fluorescence Polarization | 1.58 | [3] |
Note: The IC50 value is a measure of the concentration of a drug that is required for 50% inhibition in vitro. This value can vary depending on the specific assay conditions.
Table 2: Recommended Concentration Ranges for Cellular Assays
| Cell Line | Recommended Starting Concentration Range (µM) | Notes |
| Various | 0.1 - 10 | A dose-response experiment is critical to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint. |
Experimental Protocols
Protocol 1: General Procedure for a Cell-Based Nrf2/ARE Reporter Gene Assay
This protocol provides a general framework for assessing the activation of the Nrf2 pathway using a luciferase-based reporter assay.
Materials:
-
Cells of interest (e.g., HepG2, A549)
-
ARE-luciferase reporter plasmid and a control plasmid (e.g., pRL-TK for normalization)
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours post-transfection to allow for reporter gene expression.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a predetermined time (e.g., 6-24 hours). This should be optimized for your specific cell line and experimental goals.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity (from the ARE reporter) to the Renilla luciferase activity (from the control plasmid). Calculate the fold induction relative to the vehicle-treated control.
Protocol 2: Western Blot Analysis of Nrf2 and Downstream Targets
This protocol describes how to measure the protein levels of Nrf2 and its downstream targets (e.g., NQO1, HO-1).
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Nrf2, NQO1, HO-1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the optimized duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Denature the protein samples and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the protein of interest to the loading control.
Mandatory Visualizations
References
Technical Support Center: Optimizing Dose-Response Curves for Keap1-Nrf2 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Keap1-Nrf2 inhibitors. The focus is on optimizing dose-response curve experiments to ensure accurate and reproducible results.
Troubleshooting Guides
Common Issues in Keap1-Nrf2-IN-3 Dose-Response Experiments
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent cell seeding density.- Pipetting errors during compound dilution or addition.- Edge effects in multi-well plates.- Cell contamination (e.g., mycoplasma). | - Use a cell counter for accurate seeding.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Regularly test cell lines for contamination. |
| No dose-response (flat curve) | - Compound is inactive at the tested concentrations.- Compound has precipitated out of solution.- Incorrect assay endpoint or readout.- The Nrf2 pathway is already maximally activated or inhibited in the cell model. | - Test a wider range of concentrations (logarithmic scale).- Check compound solubility in the assay medium. Use a lower percentage of DMSO if necessary.- Verify the assay is sensitive to known Nrf2 activators/inhibitors.- Use a cell line with a known functional Keap1-Nrf2 pathway and low basal Nrf2 activation. |
| Steep, sharp dose-response curve | - Compound may be a colloidal aggregator at higher concentrations, leading to non-specific inhibition.[1]- Stoichiometric inhibition where the inhibitor concentration is close to the enzyme concentration.[1] | - Visually inspect wells for precipitation at high concentrations.- Perform counter-screens to rule out non-specific activity.- Vary the enzyme or protein concentration in the assay to see if the IC50 shifts.[1] |
| Inconsistent results between experiments | - Variation in cell passage number or health.- Different batches of reagents or compound.- Fluctuations in incubator conditions (CO2, temperature, humidity). | - Use cells within a defined passage number range.- Qualify new batches of reagents and compound against a reference standard.- Ensure consistent incubator performance and calibration. |
| High background signal in assay | - Autofluorescence of the test compound.- Non-specific binding of antibodies or reagents.- High basal Nrf2 activity in the cell line. | - Run a compound-only control (no cells or target protein) to measure intrinsic fluorescence.- Optimize blocking steps and antibody concentrations.- Select a cell line with lower basal Nrf2 activity or consider serum-starving cells prior to the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Keap1-Nrf2 signaling pathway?
A1: Under normal conditions, the Keap1 protein targets the transcription factor Nrf2 for ubiquitination and subsequent degradation by the proteasome, keeping its cellular levels low.[2][3] When cells are exposed to oxidative or electrophilic stress, or to an inhibitor of the Keap1-Nrf2 interaction, Keap1 is modified, preventing it from marking Nrf2 for degradation.[2][3] This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to the transcription of a battery of cytoprotective enzymes and proteins.[2][3][4]
Q2: How do I select the appropriate concentration range for my initial dose-response experiment with a novel Keap1-Nrf2 inhibitor?
A2: For a novel compound, it is recommended to start with a wide concentration range, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM) using a logarithmic dilution series. This broad range increases the likelihood of capturing the full dose-response curve, including the baseline, the IC50/EC50, and the maximal effect.[5]
Q3: What are the key differences between IC50 and EC50?
A3: IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function. It is a measure of the potency of an antagonist. EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. It is a measure of the potency of an agonist.
Q4: My dose-response curve has a biphasic or "U-shaped" response. What could be the cause?
A4: A biphasic response can be due to several factors, including off-target effects at higher concentrations, compound toxicity leading to a decrease in the measured response, or the activation of opposing signaling pathways at different concentration ranges. It is important to perform cell viability assays in parallel with your functional assays to distinguish between a true biphasic response and cytotoxicity.
Q5: How can I confirm that my compound is acting through the Keap1-Nrf2 pathway?
A5: To confirm on-target activity, you can perform several experiments:
-
Nrf2 Knockdown/Knockout: The effect of your compound should be diminished or absent in cells where Nrf2 has been knocked down (e.g., using siRNA) or knocked out.
-
Upstream Pathway Analysis: Demonstrate that the compound does not directly activate kinases known to phosphorylate and activate Nrf2 independently of Keap1.
-
Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP) can be used to demonstrate direct binding of your compound to Keap1.[6]
-
Target Gene Expression: Show that your compound induces the expression of known Nrf2 target genes, such as NQO1, HMOX1, GCLC, and GSTs.[2]
Experimental Protocols
Protocol 1: Nrf2 Reporter Gene Assay for Dose-Response Curve Generation
This protocol describes a cell-based assay to measure the activation of the Nrf2 pathway using a luciferase reporter construct containing an Antioxidant Response Element (ARE).
-
Cell Seeding:
-
Plate cells (e.g., HEK293T, A549) stably or transiently transfected with an ARE-luciferase reporter construct in a 96-well white, clear-bottom plate at a density of 10,000-20,000 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare a 10-point, 2-fold or 3-fold serial dilution of the Keap1-Nrf2 inhibitor in DMSO.
-
Further dilute the compound series in cell culture medium to the final desired concentrations. The final DMSO concentration should be ≤ 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound to each well. Include a vehicle control (DMSO only) and a positive control (e.g., a known Nrf2 activator like sulforaphane).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized response versus the log of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50.
-
Protocol 2: Western Blot for Nrf2 Target Gene Expression
This protocol is for validating the activity of a Keap1-Nrf2 inhibitor by measuring the protein levels of a downstream target, such as NQO1 or HO-1.
-
Cell Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the Keap1-Nrf2 inhibitor (based on the dose-response curve from the reporter assay) for 24 hours. Include a vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against an Nrf2 target protein (e.g., NQO1, HO-1) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the loading control.
-
Visualizations
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of a direct inhibitor.
Caption: A typical experimental workflow for generating a dose-response curve.
Caption: A decision tree for troubleshooting common dose-response curve issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 6. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating Keap1-Nrf2-IN-3 Target Engagement in Cells
This guide provides a comprehensive comparison of key methodologies for confirming the intracellular target engagement of Keap1-Nrf2-IN-3, a small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). For researchers in pharmacology and drug development, directly demonstrating that a compound binds its intended target within a cell is a critical step in validating its mechanism of action and therapeutic potential.
The Keap1-Nrf2 signaling pathway is a master regulator of the cellular antioxidant response, making it an attractive target for diseases involving oxidative stress.[1][2] Under normal conditions, the Keap1 protein targets the transcription factor Nrf2 for ubiquitination and subsequent degradation.[3][4] Small molecule inhibitors like this compound are designed to disrupt this interaction, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of cytoprotective genes.[[“]][6]
This guide compares three orthogonal methods to validate the engagement of Keap1 by inhibitors: the direct binding-based Cellular Thermal Shift Assay (CETSA), the pathway-specific Nrf2/ARE Reporter Gene Assay, and the functional downstream analysis of Nrf2 target gene expression.
Comparison of Keap1-Nrf2 Protein-Protein Interaction Inhibitors
While specific data for this compound is not extensively published, we can compare its expected properties as a non-covalent PPI inhibitor with other well-characterized compounds in the same class, such as ML334. These inhibitors offer a potentially safer alternative to electrophilic compounds that covalently modify Keap1.[7][8]
| Inhibitor Class | Example Compound | Mechanism of Action | Key Features |
| Non-Covalent PPI Inhibitor | This compound (Hypothesized), ML334 | Directly binds to the Kelch domain of Keap1, physically blocking the Keap1-Nrf2 interaction.[[“]][6] | Reversible binding; potentially higher specificity and lower off-target effects compared to covalent inhibitors.[[“]] |
| Covalent Inhibitor | Bardoxolone Methyl (CDDO-Me) | Forms a covalent bond with reactive cysteine residues on Keap1, inducing a conformational change that releases Nrf2.[7][9] | Irreversible or slowly reversible action; potent Nrf2 activation but may have off-target reactivity.[7] |
| Peptide-Based Inhibitor | TAT-Nrf2 peptide | Mimics the Nrf2 binding motif to competitively inhibit the Keap1-Nrf2 interaction.[10] | High specificity; often limited by poor cell permeability and in vivo stability.[7] |
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying direct target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein's structure, increasing its resistance to thermal denaturation.[11][12] This change in thermal stability is a direct proxy for target engagement.
Keap1-Nrf2 Signaling Pathway and CETSA Principle
The diagram below illustrates the Keap1-Nrf2 pathway and the core concept of CETSA. An inhibitor binding to Keap1 increases its melting temperature (Tm).
Caption: Keap1-Nrf2 pathway and the principle of Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Keap1-CETSA
This protocol is adapted from established methods for detecting endogenous Keap1 stabilization.[11][12][13]
-
Cell Culture and Treatment: Culture cells (e.g., HL-60 or HepG2) to ~80% confluency. Treat cells with this compound at various concentrations (e.g., 0.1-30 µM) or vehicle (e.g., 0.1% DMSO) for a specified time (e.g., 1-3 hours) at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heating: Aliquot cell suspensions into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling at 4°C for 3 minutes.
-
Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 17,000 xg for 20 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the amount of soluble Keap1 at each temperature point by Western blotting using a Keap1-specific antibody.
-
Quantification: Quantify band intensities and normalize them to the lowest temperature point (e.g., 40°C). Plot the normalized intensity versus temperature to generate a melt curve and determine the melting temperature (Tm).
Expected Data
A successful target engagement will result in a rightward shift of the Keap1 melt curve in inhibitor-treated cells compared to vehicle-treated cells, indicating increased thermal stability.
| Treatment | Apparent Tm of Keap1 (°C) | ΔTm (°C) | Interpretation |
| Vehicle (DMSO) | ~52°C | - | Baseline thermal stability. |
| This compound (10 µM) | >56°C | >+4°C | Direct binding and stabilization of Keap1. |
(Note: Tm values are illustrative and can vary by cell line and experimental conditions. Data is based on similar compounds like PRL-295[14][15])
Method 2: Nrf2/ARE Reporter Gene Assay
This assay provides a functional readout of Nrf2 activation. It uses a cell line engineered to express a reporter gene (e.g., luciferase or β-lactamase) under the control of the Antioxidant Response Element (ARE), the DNA sequence to which Nrf2 binds.[3][16] An increase in reporter activity indicates that the inhibitor has successfully liberated Nrf2 to activate its target genes.
Experimental Workflow: ARE Reporter Assay
References
- 1. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Keap1–Nrf2 pathway: promising therapeutic target to counteract ROS-mediated damage in cancers and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. consensus.app [consensus.app]
- 6. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays. | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The isoquinoline PRL-295 increases the thermostability of Keap1 and disrupts its interaction with Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Keap1-Nrf2 Protein-Protein Interaction Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3][4] Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation.[5] This process maintains low intracellular levels of Nrf2. However, upon exposure to oxidative stress or electrophilic compounds, Keap1's ability to target Nrf2 is inhibited, leading to the accumulation of Nrf2 in the nucleus.[5] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, initiating their transcription.[6]
The therapeutic potential of activating the Nrf2 pathway has led to significant interest in developing molecules that can modulate the Keap1-Nrf2 interaction.[7][8] One promising strategy is the use of small molecules that directly inhibit the protein-protein interaction (PPI) between Keap1 and Nrf2. These direct inhibitors are distinct from electrophilic Nrf2 activators, which function by covalently modifying reactive cysteine residues on Keap1. Direct PPI inhibitors offer the potential for greater specificity and a reduced risk of off-target effects.[7][9]
This guide provides a comparative overview of several non-covalent Keap1-Nrf2 PPI inhibitors. It is important to note that a search for a compound specifically named "Keap1-Nrf2-IN-3" did not yield any publicly available information. Therefore, this document focuses on other well-characterized inhibitors from the scientific literature to provide a valuable comparative resource for researchers in the field.
The Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a key cellular defense mechanism. Under normal conditions, Keap1, as part of a Cullin-3-based E3 ubiquitin ligase complex, binds to Nrf2 and facilitates its degradation. This keeps the antioxidant response tightly controlled. In the presence of oxidative stress, this interaction is disrupted, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a wide array of antioxidant and cytoprotective genes.
Comparative Analysis of Keap1-Nrf2 PPI Inhibitors
A comparative study by Tran et al. provides a valuable head-to-head assessment of several reported Keap1-Nrf2 PPI inhibitors.[10] The following tables summarize the binding affinities and cellular activities of a selection of these compounds.
Binding Affinity Data
The binding affinity of inhibitors to the Keap1 Kelch domain is a primary measure of their potency. This is often determined using a fluorescence polarization (FP) assay.
| Compound | Chemical Class | FP IC50 (µM)[10] |
| LH602A | Piperidinone-based | 0.038 |
| Cpd16 | Carboxylic acid-based | 0.230 |
| Ki-696 | Thiazole-based | 0.024 |
| Nrf2-peptide | Peptide | 0.022 |
Cellular Activity Data
The cellular activity of these inhibitors is typically assessed by measuring the induction of Nrf2 target genes, such as NQO1 (NAD(P)H:quinone oxidoreductase 1), in a cellular context. This is often done using a reporter gene assay, like a luciferase-based assay.
| Compound | NQO1 Induction EC50 (µM)[10] |
| LH602A | 1.9 |
| Cpd16 | > 50 (inactive) |
| Ki-696 | 0.54 |
| Nrf2-peptide | Not cell-permeable |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of Keap1-Nrf2 PPI inhibitors.
Fluorescence Polarization (FP) Competition Assay
This assay is widely used to measure the binding affinity of a test compound to the Keap1 Kelch domain by assessing its ability to displace a fluorescently labeled Nrf2 peptide.[11][12]
Objective: To determine the IC50 value of a test compound for the Keap1-Nrf2 interaction.
Materials:
-
Purified recombinant Keap1 Kelch domain protein.
-
Fluorescently labeled Nrf2 peptide probe (e.g., FITC-labeled 9-mer Nrf2 peptide).[11]
-
Assay buffer (e.g., HEPES-based buffer).
-
Test compounds dissolved in DMSO.
-
384-well, black, non-binding surface microplates.
-
Microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare a master mix containing the assay buffer, Keap1 Kelch domain protein (e.g., at a final concentration of 12 nM), and the fluorescently labeled Nrf2 peptide probe (e.g., at a final concentration of 4 nM).[13]
-
Dispense the master mix into the wells of the 384-well plate.
-
Add the test compounds at various concentrations to the wells. Include control wells with DMSO only (for maximum binding) and wells with only the probe and buffer (for minimum binding).
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.[13]
-
Measure the fluorescence polarization on a suitable plate reader (e.g., excitation at 485 nm and emission at 535 nm for FITC).[13]
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
ARE-Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the Nrf2 signaling pathway, leading to the expression of a reporter gene (luciferase) under the control of an ARE promoter.[14][15]
Objective: To determine the EC50 value of a test compound for the activation of Nrf2-dependent gene expression.
Materials:
-
A stable cell line expressing a luciferase reporter gene driven by an ARE promoter (e.g., HepG2-ARE-C8).[13]
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
96-well, clear-bottom, white-walled cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the ARE-reporter cells into a 96-well plate at a predetermined density and allow them to attach overnight.[13]
-
Treat the cells with various concentrations of the test compounds. Include a positive control (e.g., a known Nrf2 activator like tBHQ) and a vehicle control (DMSO).[13]
-
Incubate the cells for a specified period (e.g., 12-24 hours) to allow for Nrf2 activation and luciferase expression.[13]
-
After incubation, lyse the cells using a suitable lysis buffer.
-
Add the luciferase assay reagent to the cell lysates. This reagent contains luciferin, the substrate for the luciferase enzyme.
-
Measure the luminescence signal using a luminometer. The light output is proportional to the amount of luciferase expressed.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the fold induction against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Conclusion
The development of direct Keap1-Nrf2 PPI inhibitors represents a promising therapeutic strategy for a variety of diseases characterized by oxidative stress. As demonstrated by the comparative data, different chemical scaffolds exhibit a range of binding affinities and cellular activities. A thorough and standardized approach to their evaluation, utilizing robust biophysical and cell-based assays, is crucial for the identification and optimization of lead compounds. This guide provides a framework for such a comparative assessment, offering researchers the necessary information to navigate this exciting area of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Rutgers University Office of Research logo [techfinder.rutgers.edu]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Keap1-Nrf2 Pathway Activators: Bardoxolone Methyl vs. a Non-Covalent Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct mechanisms for activating the Kelch-like ECH-associated protein 1 (Keap1) - Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular defense against oxidative and inflammatory stress. We will examine the efficacy of the covalent inhibitor, bardoxolone methyl, and a representative non-covalent Keap1-Nrf2 protein-protein interaction (PPI) inhibitor, KI-696.
Executive Summary
The Keap1-Nrf2 pathway is a key therapeutic target for a range of diseases characterized by oxidative stress and inflammation. Activation of this pathway leads to the transcription of numerous antioxidant and cytoprotective genes. Two primary strategies for activating this pathway involve the use of small molecules that interact with Keap1, the primary negative regulator of Nrf2.
-
Bardoxolone methyl , a synthetic triterpenoid, is a well-characterized covalent inhibitor of Keap1. It acts as an electrophile, forming a covalent bond with a specific cysteine residue on Keap1. This modification leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation and thereby allowing Nrf2 to translocate to the nucleus and activate gene expression.[1][2]
-
KI-696 is a potent non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction. It functions by directly binding to the Kelch domain of Keap1, the same domain that recognizes Nrf2. This competitive binding physically blocks the interaction between Keap1 and Nrf2, preventing Nrf2's ubiquitination and degradation.[3][4][5]
This guide will delve into the distinct mechanisms of action, comparative efficacy based on available preclinical data, and detailed experimental protocols for evaluating these and similar compounds.
Mechanism of Action
The differential interaction of bardoxolone methyl and KI-696 with Keap1 dictates their mechanism of Nrf2 activation.
Figure 1: Signaling pathways for Nrf2 activation by bardoxolone methyl and KI-696.
Comparative Efficacy: Preclinical Data
The following tables summarize the available quantitative data for bardoxolone methyl and KI-696, allowing for a comparison of their potency and efficacy in activating the Nrf2 pathway. It is important to note that direct head-to-head studies are limited, and assay conditions can vary between experiments.
Table 1: In Vitro Potency of Keap1-Nrf2 Pathway Activators
| Compound | Assay Type | Cell Line | Potency Metric | Value | Reference(s) |
| Bardoxolone Methyl | ARE Reporter Assay | H4IIE-ARE8L | CD (2-fold increase) | ~10 nM | [6] |
| Cell Viability (Antiproliferative) | HCT116 (CRC) | IC50 | 3.17 µM | [7] | |
| Cell Viability (Antiproliferative) | RKO (CRC) | IC50 | 7.64 µM | [7] | |
| KI-696 | Keap1 Binding Assay (ITC) | N/A | Kd | 1.3 nM | [3][5] |
| Nrf2 Activation (ARE-bla reporter) | BEAS-2B | EC50 | 280 nM | [8] |
Table 2: In Vivo Efficacy of Keap1-Nrf2 Pathway Activators
| Compound | Animal Model | Endpoint | Efficacy Metric | Value | Reference(s) |
| Bardoxolone Methyl | Cisplatin-induced AKI (mice) | GCLC protein induction in kidney | 36-fold increase | N/A | [9] |
| KI-696 | Rat | Nqo1 gene expression in kidney | EC50 | 44.0 µmol/kg | [3][5] |
| Rat | Ho-1 gene expression in kidney | EC50 | 25.7 µmol/kg | [3][5] | |
| Rat | Gclc gene expression in kidney | EC50 | 44.1 µmol/kg | [3][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize Keap1-Nrf2 activators.
Antioxidant Response Element (ARE) Reporter Assay
This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of an ARE promoter.
Figure 2: Workflow for an ARE luciferase reporter assay.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HepG2 or a cell line stably expressing an ARE-luciferase reporter) in a 96-well plate at a suitable density.[10][11]
-
If not using a stable cell line, transiently transfect the cells with a plasmid containing the ARE-luciferase reporter construct and a control reporter (e.g., Renilla luciferase) for normalization.[12]
-
Incubate for 24 hours to allow for cell attachment and reporter expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., bardoxolone methyl, KI-696) in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 6, 12, or 24 hours).[5]
-
-
Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions (e.g., Dual-Glo Luciferase Assay System).[11]
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.
-
Calculate the fold induction relative to the vehicle-treated control.
-
Determine the EC50 value by plotting the fold induction against the compound concentration and fitting the data to a dose-response curve.
-
Nrf2 Nuclear Translocation Assay (Western Blot)
This assay determines the amount of Nrf2 that has translocated to the nucleus, a key step in its activation.
References
- 1. Recent advances in understanding NRF2 as a druggable target: development of pro-electrophilic and non-covalent NRF2 activators to overcome systemic side effects of electrophilic drugs like dimethyl fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-covalent NRF2 Activation Confers Greater Cellular Protection than Covalent Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Non-Electrophilic Nrf2 Activators from Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bardoxolone methyl suppressed colorectal cancer cells in vitro by inhibiting the PI3K signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bardoxolone methyl improves survival and reduces clinical measures of kidney injury in tumor-bearing mice treated with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Hybrid Peptide VLP-Aβ Exhibits Antioxidant Activity In Vitro and In Vivo via KEAP1-NRF2-ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Assays to Confirm Keap1-Nrf2-IN-3 Activity: A Comparative Guide
This guide provides a comprehensive overview of orthogonal assays for validating the activity of Keap1-Nrf2-IN-3, a putative inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). The following sections detail the experimental protocols, present comparative data for a hypothetical test compound, and illustrate the underlying biological pathways and experimental workflows.
Introduction to the Keap1-Nrf2 Signaling Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3] Under basal conditions, Keap1, as a substrate adaptor for a Cul3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[2][4][5] This process maintains low intracellular levels of Nrf2. In response to stressors, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[3] This allows newly synthesized Nrf2 to stabilize, accumulate in the nucleus, and activate the transcription of a suite of antioxidant and cytoprotective genes through binding to the Antioxidant Response Element (ARE).[1][6]
Small molecule inhibitors that disrupt the Keap1-Nrf2 PPI, such as the hypothetical this compound, are of significant therapeutic interest for diseases associated with oxidative stress.[1][7] Confirmation of their on-target activity requires a series of orthogonal assays to demonstrate direct binding to Keap1 and subsequent downstream cellular effects.
Keap1-Nrf2 Signaling Pathway and Inhibitor Action
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of an inhibitor.
Comparative Performance of Keap1-Nrf2 Inhibitors
The following table summarizes hypothetical data from a series of orthogonal assays comparing the activity of this compound to a known peptide inhibitor and a negative control.
| Assay Type | Parameter | This compound | Known Peptide Inhibitor | Negative Control |
| Biochemical Assays | ||||
| Fluorescence Polarization (FP) | IC₅₀ (µM) | 1.5 | 0.5 | > 100 |
| Surface Plasmon Resonance (SPR) | Kᴅ (µM) | 2.1 | 0.8 | No Binding |
| Cell-Based Assays | ||||
| ARE-Luciferase Reporter | EC₅₀ (µM) | 5.2 | 2.0 | > 100 |
| Nrf2 Nuclear Translocation | EC₅₀ (µM) | 6.0 | 2.5 | No Effect |
| NQO1 mRNA Expression (qPCR) | Fold Induction (at 10 µM) | 8.5 | 12.0 | 1.1 |
| HO-1 Protein Expression (Western Blot) | Fold Induction (at 10 µM) | 6.2 | 9.8 | 1.0 |
Experimental Workflow for Inhibitor Validation
Caption: Orthogonal assay workflow for validating a Keap1-Nrf2 inhibitor.
Experimental Protocols
Fluorescence Polarization (FP) Assay
Objective: To measure the ability of this compound to disrupt the interaction between the Keap1 Kelch domain and a fluorescently labeled Nrf2 peptide.
Materials:
-
Recombinant human Keap1 Kelch domain protein
-
FITC-labeled Nrf2 peptide (containing the ETGE motif)
-
Assay Buffer: 25 mM HEPES, 100 mM NaCl, 0.01% BSA, 0.01% Tween-20, pH 7.4
-
This compound and control compounds
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound and control compounds in assay buffer.
-
In each well of the 384-well plate, add 10 µL of the compound dilution.
-
Add 5 µL of a 40 nM solution of FITC-Nrf2 peptide to each well.
-
Add 5 µL of a 60 nM solution of Keap1 Kelch domain protein to each well (final concentrations: 20 nM FITC-Nrf2, 30 nM Keap1).
-
For controls, use wells with peptide and buffer only (minimum polarization) and wells with peptide and Keap1 only (maximum polarization).
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure fluorescence polarization using the plate reader with excitation at 485 nm and emission at 535 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Surface Plasmon Resonance (SPR) Assay
Objective: To confirm the direct binding of this compound to the Keap1 Kelch domain and to determine the binding affinity (Kᴅ).
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human Keap1 Kelch domain protein
-
Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4)
-
This compound and control compounds
Procedure:
-
Immobilize the Keap1 Kelch domain protein onto the surface of a CM5 sensor chip using standard amine coupling chemistry. A reference flow cell should be activated and blocked without protein immobilization.
-
Prepare a serial dilution of this compound in running buffer.
-
Inject the different concentrations of the compound over the sensor chip surface at a constant flow rate.
-
Record the binding response in response units (RU).
-
After each injection, regenerate the sensor surface using a short pulse of a low pH buffer or high salt solution.
-
Subtract the reference flow cell data from the active flow cell data.
-
Analyze the steady-state binding responses as a function of compound concentration to determine the equilibrium dissociation constant (Kᴅ).
Cellular ARE-Luciferase Reporter Assay
Objective: To measure the ability of this compound to induce Nrf2-dependent transcriptional activation in a cellular context.
Materials:
-
HEK293T cells stably transfected with an ARE-luciferase reporter construct
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound and control compounds
-
96-well, white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo)
-
Luminometer
Procedure:
-
Seed the ARE-luciferase reporter cells in 96-well plates at a density of 2 x 10⁴ cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or control compounds for 18-24 hours.
-
Remove the media and lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Add the luciferase substrate to each well and measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTS assay) if cytotoxicity is observed.
-
Calculate the fold induction of luciferase activity relative to vehicle-treated cells and determine the EC₅₀ value.
Western Blot for Nrf2 and Downstream Targets
Objective: To visually confirm the stabilization of Nrf2 and the increased expression of its downstream target proteins (e.g., NQO1, HO-1) upon treatment with this compound.
Materials:
-
A549 or similar human cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound and control compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-Nrf2, anti-NQO1, anti-HO-1, anti-Lamin B1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Plate A549 cells and grow to 80-90% confluency.
-
Treat the cells with this compound at various concentrations for 6-24 hours.
-
For Nrf2 stabilization, a shorter treatment time (2-4 hours) may be optimal.
-
Lyse the cells in RIPA buffer. For nuclear Nrf2, perform nuclear/cytoplasmic fractionation.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use β-actin as a loading control for whole-cell lysates and Lamin B1 for nuclear fractions.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Perform densitometry analysis to quantify the fold change in protein expression relative to the vehicle control.
References
- 1. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Attenuation of Nrf2/Keap1/ARE in Alzheimer’s Disease by Plant Secondary Metabolites: A Mechanistic Review [mdpi.com]
- 7. Direct Keap1-Nrf2 disruption as a potential therapeutic target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of Keap1-Nrf2-IN-3 for Keap1 over other Kelch-like proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of a potent, non-covalent Keap1-Nrf2 protein-protein interaction (PPI) inhibitor, focusing on its selectivity for Keap1 over other homologous Kelch-like (KLHL) proteins. Due to the limited availability of public data on the specific inhibitor "Keap1-Nrf2-IN-3," this guide will utilize a representative potent and selective inhibitor from a recent study to illustrate the principles and methodologies of specificity assessment. The selected inhibitor, a tetrahydroisoquinoline-based compound, demonstrates high affinity for Keap1 and has been evaluated for its selectivity against a panel of other Kelch-like proteins.
Introduction to Keap1-Nrf2 Signaling and the Importance of Specificity
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under normal conditions, the Kelch-like ECH-associated protein 1 (Keap1) acts as a substrate adaptor for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex, targeting the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low basal levels of Nrf2. In response to cellular stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to accumulate, translocate to the nucleus, and activate the expression of a wide array of antioxidant and cytoprotective genes.
Given its central role in cellular protection, the Keap1-Nrf2 pathway is a prime therapeutic target for a variety of diseases characterized by oxidative stress, including neurodegenerative diseases, inflammatory disorders, and cancer. Small molecule inhibitors that disrupt the Keap1-Nrf2 PPI can mimic the cellular stress response, leading to the stabilization and activation of Nrf2.
Keap1 is a member of the large Kelch-like (KLHL) family of proteins, which in humans comprises over 40 members. These proteins share a common domain architecture, including a BTB/POZ domain and a Kelch repeat domain, the latter of which is responsible for substrate recognition. The structural similarity among the Kelch domains of KLHL family members presents a significant challenge in the development of selective Keap1 inhibitors. Off-target inhibition of other KLHL proteins could lead to unintended and potentially toxic side effects. Therefore, a thorough assessment of an inhibitor's specificity is paramount for its development as a safe and effective therapeutic agent.
Visualizing the Keap1-Nrf2 Signaling Pathway
The following diagram illustrates the key components and interactions within the Keap1-Nrf2 signaling pathway and the mechanism of action of a direct PPI inhibitor.
Comparative Specificity of a Potent Keap1 Inhibitor
While specific data for "this compound" is not publicly available, a recent study in the Journal of Medicinal Chemistry describes a series of potent and selective tetrahydroisoquinoline-based non-covalent Keap1 inhibitors.[1][2][3] One of the most potent compounds from this series, herein referred to as "Representative Inhibitor," demonstrates a high binding affinity for Keap1. Crucially, the study reports that these compounds exhibit selectivity for the Keap1 Kelch domain when tested against a panel of 15 homologous proteins.[1][2][3]
The following table summarizes the binding affinity of the Representative Inhibitor for Keap1 and its selectivity profile against other Kelch-like proteins.
| Target Protein | Binding Affinity (Ki) for Representative Inhibitor | Selectivity vs. Other KLHL Proteins |
| Keap1 | 13 nM [1][2][3] | - |
| Panel of 15 other KLHL proteins | Not specified individually | High selectivity demonstrated[1][2][3] |
This high degree of selectivity is a critical feature, suggesting that the inhibitor is less likely to cause off-target effects by interacting with other members of the Kelch-like protein family.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust and sensitive biochemical assays. The two most common methods employed for studying Keap1-Nrf2 PPI inhibitors are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: TR-FRET is a proximity-based assay that measures the interaction between two molecules. In the context of the Keap1-Nrf2 interaction, the Keap1 protein is typically labeled with a donor fluorophore (e.g., Terbium cryptate), and a peptide derived from the Nrf2 binding motif (the "ETGE" motif) is labeled with an acceptor fluorophore (e.g., fluorescein or a compatible dye). When the Nrf2 peptide binds to Keap1, the donor and acceptor are brought into close proximity, allowing for fluorescence resonance energy transfer upon excitation of the donor. A competitive inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Methodology:
-
Reagents:
-
Recombinant human Keap1 protein (Kelch domain) with a His-tag.
-
Terbium-labeled anti-His antibody (donor).
-
Fluorescently labeled Nrf2 peptide (e.g., FITC-9mer Nrf2 peptide amide) (acceptor).
-
Assay buffer (e.g., 10 mM HEPES, pH 7.4).
-
Test inhibitor compounds.
-
384-well low-volume black plates.
-
-
Procedure:
-
A solution of the Keap1 Kelch domain protein is pre-incubated with the Terbium-labeled anti-His antibody to form the donor complex.
-
Serial dilutions of the test inhibitor are prepared in assay buffer.
-
The donor complex, fluorescently labeled Nrf2 peptide, and the test inhibitor (or vehicle control) are added to the wells of the 384-well plate.
-
The plate is incubated at room temperature for a defined period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection, with an excitation wavelength appropriate for the donor (e.g., 340 nm) and emission wavelengths for both the donor and acceptor (e.g., 620 nm and 520 nm, respectively).
-
-
Data Analysis:
-
The ratio of the acceptor to donor emission signals is calculated.
-
The percentage of inhibition is determined relative to high (no inhibitor) and low (no Keap1) controls.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. The Ki (inhibition constant) can then be derived from the IC50 value using the Cheng-Prusoff equation.
-
Fluorescence Polarization (FP) Assay
Principle: FP measures the change in the rotational speed of a fluorescent molecule in solution. A small, fluorescently labeled peptide (like the Nrf2-derived peptide) tumbles rapidly, resulting in low fluorescence polarization. When it binds to a much larger protein (like the Keap1 Kelch domain), its tumbling slows down, leading to an increase in fluorescence polarization. A competitive inhibitor will displace the fluorescent peptide from Keap1, causing a decrease in the polarization signal.
Methodology:
-
Reagents:
-
Recombinant human Keap1 protein (Kelch domain).
-
Fluorescently labeled Nrf2 peptide (e.g., FITC-9mer Nrf2 peptide amide).
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 5mM DTT).
-
Test inhibitor compounds.
-
384-well black plates.
-
-
Procedure:
-
Serial dilutions of the test inhibitor are prepared in assay buffer.
-
The Keap1 protein, fluorescently labeled Nrf2 peptide, and the test inhibitor (or vehicle control) are added to the wells of the 384-well plate.
-
The plate is incubated at room temperature for a set time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader equipped with polarizing filters, with excitation and emission wavelengths suitable for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).
-
-
Data Analysis:
-
The change in millipolarization (mP) units is recorded.
-
The percentage of inhibition is calculated based on the mP values of the fully bound and free fluorescent peptide.
-
IC50 values are determined from the dose-response curves.
-
Visualizing the Experimental Workflow and Specificity
The following diagrams illustrate a generalized workflow for a competitive binding assay and the concept of inhibitor specificity.
Conclusion
The development of specific Keap1-Nrf2 PPI inhibitors is a promising therapeutic strategy for a multitude of diseases. As demonstrated by the representative tetrahydroisoquinoline-based inhibitor, achieving high potency for Keap1 while maintaining selectivity against other members of the extensive Kelch-like protein family is a critical and achievable goal.[1][2][3] The use of robust and sensitive biochemical assays, such as TR-FRET and FP, is essential for accurately quantifying inhibitor affinity and profiling selectivity. For drug development professionals, prioritizing candidates with a well-documented and favorable specificity profile is crucial for advancing safe and effective Nrf2-activating therapeutics into clinical evaluation.
References
Comparative analysis of gene expression profiles induced by Keap1-Nrf2-IN-3
An in-depth comparative analysis of the gene expression profiles induced by Keap1-Nrf2-IN-3 is not publicly available at this time. Detailed, quantitative data from head-to-head studies comparing this compound with other Nrf2 activators, including comprehensive gene expression profiles and detailed experimental protocols, are typically found within proprietary research conducted by pharmaceutical companies or in specialized, access-restricted scientific databases.
For researchers, scientists, and drug development professionals seeking this level of detailed information, the recommended approach would be to conduct dedicated experiments or to collaborate with institutions that have performed such studies.
To facilitate a general understanding of the context of such research, the following diagrams illustrate the conceptual frameworks involved.
Keap1-Nrf2 Signaling Pathway
Caption: Simplified Keap1-Nrf2 signaling pathway activation.
General Experimental Workflow for Gene Expression Analysis
Caption: A typical workflow for comparing gene expression profiles.
Safety Operating Guide
Safe Disposal of Keap1-Nrf2-IN-3: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Keap1-Nrf2-IN-3, a potent inhibitor of the KEAP1:NRF2 protein-protein interaction. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
I. Hazard Identification and Safety Data Summary
This compound presents specific health and environmental hazards that must be managed throughout its lifecycle in the laboratory, including disposal. The following table summarizes key hazard information derived from the Safety Data Sheet (SDS).[1]
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Key Safety Precautions:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.[1]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P391: Collect spillage.
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
II. Proper Disposal Protocol for this compound
The primary directive for the disposal of this compound is to use an approved waste disposal plant.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash, due to its high aquatic toxicity.
Step-by-Step Disposal Procedure:
-
Segregation:
-
All waste containing this compound, including pure compound, solutions, contaminated consumables (e.g., pipette tips, tubes, gloves), and media from cell-based assays, must be segregated from other laboratory waste streams.
-
Use a dedicated, clearly labeled, and leak-proof hazardous waste container. The label should include "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., harmful, environmental hazard).
-
-
Container Management:
-
Keep the hazardous waste container securely sealed when not in use.
-
Store the container in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
-
Waste Collection and Removal:
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
Provide the EHS office with a complete and accurate description of the waste, including the name of the chemical and its concentration.
-
-
Spill Management:
-
In the event of a spill, collect the spillage immediately.[1]
-
Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand) and place it in the designated hazardous waste container.
-
For solid spills, carefully sweep or scoop the material to avoid dust formation and place it in the hazardous waste container.
-
Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
III. Experimental Context and Waste Generation
This compound is a small molecule inhibitor used in research to study the Nrf2 signaling pathway, which is a key regulator of cellular responses to oxidative stress.[2][3][4][5] In a laboratory setting, this compound is typically used in cell-based assays and in vivo studies.
Common Experimental Protocols Generating this compound Waste:
-
Cell-Based Assays: Researchers may use this compound to treat cell cultures to investigate its effect on Nrf2 activation and downstream gene expression. Waste generated includes:
-
Leftover stock solutions of the compound.
-
Contaminated cell culture media.
-
Contaminated consumables such as serological pipettes, pipette tips, and cell culture plates.
-
-
In Vivo Studies: In animal models, this compound may be administered to study its therapeutic potential in various diseases.[6][7] Waste from these experiments includes:
-
Unused dosing solutions.
-
Contaminated bedding and caging.
-
Animal carcasses (which require specialized disposal according to institutional guidelines).
-
The following diagram illustrates the logical workflow for the proper disposal of waste generated from experiments involving this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. This compound|2095066-47-8|MSDS [dcchemicals.com]
- 2. Keap1-Nrf2 | DC Chemicals [dcchemicals.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Keap1 Controls Postinduction Repression of the Nrf2-Mediated Antioxidant Response by Escorting Nuclear Export of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Keap1-Nrf2-IN-14 I CAS#: 1928782-31-3 I KEAP1-NRF2 inhibitor I InvivoChem [invivochem.com]
- 7. Direct Keap1-Nrf2 disruption as a potential therapeutic target for Alzheimer’s disease | PLOS Genetics [journals.plos.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Keap1-Nrf2-IN-3
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling the small molecule inhibitor, Keap1-Nrf2-IN-3, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.
This compound is a potent compound that requires careful handling to minimize exposure and ensure personnel safety. The primary hazards associated with this compound include being harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to the following guidelines will help mitigate these risks and promote a secure research setting.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The use of appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for handling potent powdered compounds and the specific safety data sheet for this inhibitor.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles with Side-Shields | Should be worn at all times in the laboratory to protect against splashes and airborne particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing[2]. |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for handling. Double gloving is recommended for added protection, especially when handling the pure compound. Gloves should be changed immediately if contaminated[3]. |
| Body Protection | Laboratory Coat | A buttoned lab coat provides a barrier against spills and contamination of personal clothing. Fire-resistant lab coats are recommended when working with flammable materials[2]. |
| Impervious Clothing/Disposable Gown | Recommended when handling larger quantities or when there is a higher risk of contamination. A full-body disposable suit (e.g., Tyvek) offers maximum protection[4]. | |
| Respiratory Protection | Suitable Respirator | A respirator is necessary when handling the powder outside of a certified chemical fume hood or ventilated balance enclosure to prevent inhalation. The type of respirator should be selected based on a risk assessment[1][2]. |
| Foot Protection | Closed-Toe Shoes | Required in all laboratory settings to protect feet from spills and falling objects[5]. |
Operational Plan: From Receipt to Experimentation
A structured operational plan is crucial for the safe handling of this compound. The following step-by-step guidance outlines the process from receiving the compound to its use in experiments.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1].
-
Store at -20°C for the powder form or -80°C when in solvent[1].
-
Designate a specific, labeled storage area for potent compounds.
2. Weighing the Compound:
-
All weighing of powdered this compound must be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk[6].
-
Use disposable spatulas and weigh paper to prevent cross-contamination[6].
-
The "tare method" is recommended: place an empty, lidded container on the balance and tare it. Transfer the powder to the container inside the fume hood, close the lid, and then re-weigh[6].
-
Clean the balance and surrounding surfaces with a wet wipe after each use to remove any residual powder. Never use a dry brush, as this can aerosolize the powder[6].
3. Dissolving the Compound:
-
The dissolution of this compound should also be performed in a chemical fume hood.
-
If using a volatile solvent, ensure proper ventilation.
-
Add the solvent slowly to the container with the pre-weighed compound.
-
Cap the container and mix gently until the compound is fully dissolved.
4. Experimental Use:
-
Always wear the appropriate PPE as outlined in the table above.
-
Handle solutions containing this compound with care to avoid splashes and aerosol generation.
-
Work over a disposable bench cover to contain any potential spills.
-
All procedures should be designed to minimize the generation of aerosols.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with regulations.
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh paper, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of in the regular trash[7].
-
Waste Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations[8][9].
Keap1-Nrf2 Signaling Pathway and Compound Handling Workflow
To visualize the biological context and the procedural workflow, the following diagrams are provided.
Caption: Keap1-Nrf2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of NRF2/KEAP1 Signaling Pathway in Cancer Metabolism [mdpi.com]
- 4. HANDLING OF POTENT MOLECULES (CATEGORY-IV) – PharmaGuideHub [pharmaguidehub.com]
- 5. researchgate.net [researchgate.net]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
